Milbemycin A3 Oxime
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H43NO7 |
|---|---|
分子量 |
541.7 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21Z,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8?,32-27-/t18-,20-,22?,24+,25-,26-,28+,30+,31-/m0/s1 |
InChI 键 |
VDBGCWFGLMXRIK-BCWVFDQVSA-N |
产品来源 |
United States |
Foundational & Exploratory
Milbemycin A3 Oxime's Mechanism of Action on Glutamate-Gated Chloride Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 oxime, a member of the macrocyclic lactone class of anthelmintics, exerts its potent activity by targeting glutamate-gated chloride channels (GluCls) in invertebrates. These ligand-gated ion channels are crucial for neurotransmission in nematodes and arthropods. This technical guide delineates the mechanism of action of this compound on GluCls, providing a comprehensive overview of its molecular interactions, the resulting physiological effects, and the experimental methodologies used to elucidate this mechanism. Due to the scarcity of publicly available data specifically for this compound, this guide incorporates data from closely related and functionally analogous macrocyclic lactones, such as ivermectin and milbemycin D, to provide a thorough understanding of the drug class's interaction with its target.
Introduction to Glutamate-Gated Chloride Channels
Glutamate-gated chloride channels are a type of ligand-gated ion channel belonging to the Cys-loop receptor superfamily.[1][2] Found exclusively in invertebrates, these channels are pentameric structures that form a chloride-selective pore.[2][3] In organisms like nematodes, GluCls are expressed in neurons and pharyngeal muscle cells.[4][5][6] The binding of the neurotransmitter glutamate (B1630785) to these channels typically induces a rapid and transient opening of the chloride channel, leading to hyperpolarization of the cell membrane and an inhibitory effect on neurotransmission.[4][5][6] This inhibitory signaling is vital for the control of locomotion and feeding in these organisms.
Mechanism of Action of this compound
This compound, in a manner characteristic of the milbemycin and avermectin (B7782182) class, acts as a positive allosteric modulator and direct agonist of GluCls.[7] Its mechanism of action can be summarized in the following key points:
-
Allosteric Binding: Unlike the endogenous ligand glutamate, which binds to the extracellular domain, this compound is understood to bind to an allosteric site within the transmembrane domain of the GluCl, at the interface between subunits.[1]
-
Irreversible Channel Activation: The binding of this compound induces a prolonged, essentially irreversible opening of the chloride channel.[4][5][6] This contrasts sharply with the transient channel opening caused by glutamate.[4][5][6]
-
Chloride Influx and Hyperpolarization: The persistent channel opening leads to a continuous influx of chloride ions into the neuron or muscle cell. This sustained influx results in hyperpolarization of the cell membrane, making it less excitable and unresponsive to further stimuli.
-
Paralysis and Death: The resulting hyperpolarization and loss of electrical excitability in critical nerve and muscle cells, particularly in the pharynx, leads to flaccid paralysis of the invertebrate.[7] The inability to feed ultimately results in the death of the parasite.
Signaling Pathway Diagram
Caption: Signaling pathway of GluCl activation by glutamate and this compound.
Quantitative Data
Direct quantitative data for the interaction of this compound with specific GluCl subtypes is limited in publicly accessible literature. However, data from closely related macrocyclic lactones provide valuable insights into the potency and binding affinities. The following table summarizes representative quantitative data for ivermectin and milbemycin D on various GluCls. It is anticipated that this compound would exhibit comparable values.
| Compound | GluCl Subunit/Organism | Parameter | Value | Reference |
| Ivermectin | Haemonchus contortus GluClα3B | EC50 | ~0.1 ± 1.0 nM | [8] |
| Ivermectin | Haemonchus contortus GluClα3B | Kd | 0.35 ± 0.1 nM | [8] |
| L-Glutamate | Haemonchus contortus GluClα3B | EC50 | 27.6 ± 2.7 µM | [8] |
| L-Glutamate | Caenorhabditis elegans GluCl | EC50 | 2.2 ± 0.12 mM | [8] |
| Milbemycin D | Ascaris suum pharyngeal muscle | - | Potentiates glutamate effect | [9] |
| Milbemycin D | Ascaris suum pharyngeal muscle | - | Induces dose-dependent increase in input conductance | [9] |
Experimental Protocols
The investigation of the effects of this compound on GluCls relies on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This is the primary technique for characterizing the functional effects of compounds on ion channels expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: cRNA encoding the specific GluCl subunits of interest is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression.
-
Electrophysiological Recording:
-
An oocyte expressing the GluCls is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.[6][10][11]
-
The membrane potential is clamped to a holding potential (typically -60 mV).
-
The agonist (e.g., glutamate) or modulator (e.g., this compound) is applied via the perfusion system.
-
The current required to maintain the holding potential is recorded. An inward current of chloride ions will be detected as an outward current.
-
-
Data Analysis: Dose-response curves are generated by applying a range of compound concentrations to determine EC50 or IC50 values. The kinetics of channel opening and closing can also be analyzed.
TEVC Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
Milbemycin A3 Oxime: A Technical Guide to its Biological and Antiparasitic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus. It is a key component of the widely used veterinary antiparasitic agent, milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime.[1][2] This technical guide provides an in-depth overview of the biological and antiparasitic properties of this compound, focusing on its mechanism of action, spectrum of activity, and relevant experimental data.
Mechanism of Action
The primary mechanism of action of this compound, like other milbemycins and avermectins, is through its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][4] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[4]
dot
Caption: Signaling pathway of this compound's antiparasitic action.
Antiparasitic Activity
This compound exhibits a broad spectrum of activity against various nematode and arthropod parasites. Its efficacy has been demonstrated primarily in the context of the milbemycin oxime mixture.
Quantitative Data
While specific IC50 and EC50 values for this compound are not widely available in the public domain, in vivo studies have demonstrated its potent activity against Dirofilaria immitis microfilariae in dogs. The following table summarizes the dose-dependent reduction of microfilariae after a single oral administration.
| Compound | Dose (mg/kg) | Parasite | Host | Percent Reduction of Microfilariae | Reference |
| This compound | 0.01 | Dirofilaria immitis | Dog | 35.7% | |
| 0.05 | Dirofilaria immitis | Dog | 85.2% | ||
| 0.1 | Dirofilaria immitis | Dog | 99.1% |
Note: The data above is derived from a study on naturally infested dogs.
Experimental Protocols
In Vivo Efficacy Against Dirofilaria immitis Microfilariae
The following protocol is based on the methodology described by Tsukamoto et al. (1991) for evaluating the efficacy of milbemycin derivatives against Dirofilaria immitis microfilariae in naturally infested dogs.
dot
Caption: Experimental workflow for in vivo efficacy testing.
1. Animal Selection and Acclimatization:
-
Select adult dogs of either sex, naturally infested with Dirofilaria immitis microfilariae.
-
House the dogs individually in a controlled environment and allow for an acclimatization period.
-
Provide a standard diet and water ad libitum.
2. Pre-treatment Microfilariae Count:
-
Collect venous blood samples from each dog.
-
Determine the number of microfilariae per unit volume of blood using a suitable counting method (e.g., modified Knott's test).
3. Grouping and Treatment Administration:
-
Randomly allocate dogs into treatment and control groups.
-
Prepare oral formulations of this compound at the desired concentrations.
-
Administer a single oral dose of the test compound to the treatment groups. The control group receives a placebo.
4. Post-treatment Monitoring and Sampling:
-
Observe the animals for any adverse reactions.
-
Collect blood samples at specified time points post-administration (e.g., 7, 14, 21, and 28 days).
5. Microfilariae Enumeration and Data Analysis:
-
Count the microfilariae in the post-treatment blood samples.
-
Calculate the percentage reduction in microfilariae for each treated animal relative to its pre-treatment count and to the control group.
Representative In Vitro Anthelmintic Assay: Larval Motility/Viability Assay
1. Parasite Preparation:
-
Obtain infective third-stage larvae (L3) of a target nematode species (e.g., Haemonchus contortus, Nippostrongylus brasiliensis).
-
Wash the larvae multiple times in a suitable buffer or culture medium to remove contaminants.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the assay medium to achieve the desired test concentrations. Ensure the final solvent concentration is consistent across all wells and does not affect larval viability.
3. Assay Setup:
-
Dispense a standardized number of larvae into the wells of a multi-well plate containing the assay medium.
-
Add the different concentrations of this compound to the respective wells.
-
Include positive control wells (a known anthelmintic) and negative control wells (solvent only).
4. Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, or 72 hours).
5. Viability/Motility Assessment:
-
Assess larval motility or viability at the end of the incubation period. This can be done by:
-
Microscopic Observation: Visually score the motility of individual larvae.
-
Automated Motility Tracking: Use a specialized instrument to quantify larval movement.
-
Metabolic Assays: Employ viability stains (e.g., MTT) that are metabolized by live larvae, resulting in a colorimetric change that can be quantified.
-
6. Data Analysis:
-
Calculate the percentage of inhibition of motility or viability for each concentration compared to the negative control.
-
Determine the IC50 or EC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent antiparasitic agent with a well-defined mechanism of action targeting the nervous system of invertebrates. While it is primarily used as a component of milbemycin oxime, its individual efficacy has been demonstrated. Further research to establish a broader profile of its in vitro activity against a range of parasites would be beneficial for the development of new and improved antiparasitic therapies. The experimental protocols outlined in this guide provide a framework for conducting such evaluations.
References
Milbemycin A3 Oxime: A Technical Whitepaper on its Composition, Synthesis, and Role in Milbemycin Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin oxime, a broad-spectrum endectocide, is a cornerstone of veterinary medicine for the control of internal and external parasites. This technical guide provides an in-depth examination of milbemycin A3 oxime, a key constituent of the milbemycin oxime mixture. The document elucidates the chemical nature of this compound, its synthesis from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus to the final chemical modification, and its integral role alongside milbemycin A4 oxime in the final drug product. Detailed experimental protocols, quantitative data on its physicochemical properties, pharmacokinetics, and efficacy are presented. Furthermore, this guide illustrates the mechanism of action of milbemycin oxime through its interaction with glutamate-gated chloride channels in invertebrates.
Introduction to Milbemycin Oxime and its Components
Milbemycin oxime is a semi-synthetic macrolide antibiotic with potent anthelmintic, insecticidal, and acaricidal properties.[1] It is not a single compound but a mixture of the oximes of milbemycin A3 and milbemycin A4.[1][2][3] Commercial formulations of milbemycin oxime typically contain these two analogues in a specific ratio, with milbemycin A4 oxime being the major component and this compound as the minor component. The ratio is generally around 80:20 or 70:30 (A4:A3).[4]
Milbemycin A3 and A4 differ only by a single methyl group at the C-25 position; milbemycin A3 has a methyl group, while milbemycin A4 has an ethyl group. This subtle structural difference influences their individual pharmacokinetic profiles.
The Role of this compound
This compound is an active anthelmintic agent that contributes to the overall broad-spectrum efficacy of milbemycin oxime. While milbemycin A4 oxime is the more abundant component, the presence of this compound is integral to the final drug product's activity against a wide range of parasites. The combination of these two structurally similar compounds provides a potent formulation for the prevention and treatment of parasitic infections in animals.
Synthesis of Milbemycin Oxime: From Fermentation to Final Product
The production of milbemycin oxime is a multi-step process that begins with the fermentation of a specific strain of actinomycete bacteria to produce the precursor molecules, milbemycins A3 and A4. This is followed by a two-step chemical modification to yield the final oxime derivatives.
Fermentation of Streptomyces hygroscopicus for Milbemycin A3 and A4 Production
Experimental Protocol:
-
Microorganism: A high-yield strain of Streptomyces hygroscopicus subsp. aureolacrimosus is used.
-
Fermentation Medium: The fermentation medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and various mineral salts. The specific composition is optimized to maximize the production of milbemycins A3 and A4.
-
Fermentation Conditions: The fermentation is carried out in large-scale fermentors under controlled conditions of temperature (typically 25-35°C), pH (around 7.0), and aeration. The culture is incubated for a period of 300-360 hours.
-
Extraction and Purification: After fermentation, the mycelia are separated from the fermentation broth by filtration or centrifugation. The milbemycins are then extracted from the mycelia using an organic solvent such as methanol (B129727) or acetone. The crude extract is then subjected to a series of purification steps, which may include liquid-liquid extraction and column chromatography (e.g., silica (B1680970) gel, alumina) to isolate the mixture of milbemycins A3 and A4.
Chemical Synthesis of Milbemycin A3 and A4 Oximes
The isolated mixture of milbemycins A3 and A4 undergoes a two-step chemical conversion to produce milbemycin oxime.
Experimental Protocol:
-
Oxidation: The hydroxyl group at the C-5 position of the milbemycin molecules is oxidized to a ketone.
-
Reagents: An oxidizing agent such as manganese dioxide or a hypochlorite (B82951) solution is used. A catalyst, for instance, a piperidine (B6355638) nitrogen oxygen free radical, may also be employed.
-
Solvent: The reaction is typically carried out in a solvent like dichloromethane.
-
Conditions: The reaction is conducted at a controlled temperature, for example, between -5 to 15°C, for a duration of 0.5 to 4 hours.
-
-
Oximation: The resulting ketone is then reacted with hydroxylamine (B1172632) hydrochloride to form the oxime.
-
Reagents: Hydroxylamine hydrochloride is used as the oximation agent.
-
Solvent: A mixture of solvents such as methanol and 1,4-dioxane (B91453) can be used.
-
Conditions: The reaction is typically carried out at a temperature of 25-35°C for 10 to 16 hours.
-
Purification: The final milbemycin oxime product is then purified using techniques like crystallization to achieve the desired purity.
-
The logical relationship between the synthesis steps is illustrated in the following diagram:
Caption: Synthesis workflow of milbemycin oxime.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key quantitative data for this compound and milbemycin A4 oxime.
Table 1: Physicochemical Properties
| Property | This compound | Milbemycin A4 Oxime | Reference(s) |
| Molecular Formula | C₃₁H₄₃NO₇ | C₃₂H₄₅NO₇ | |
| Molecular Weight | 541.7 g/mol | 555.7 g/mol |
Table 2: Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | This compound | Milbemycin A4 Oxime | Reference(s) |
| Oral Bioavailability | 80.5% | 65.1% | |
| Terminal Half-life (t₁/₂) | 1.6 ± 0.4 days | 3.3 ± 1.4 days | |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | 2.6 ± 0.6 L/kg | |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg |
Mechanism of Action
Milbemycin oxime exerts its parasiticidal effect by targeting the nervous system of invertebrates. Specifically, it acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.
The binding of milbemycin oxime to these channels potentiates the effect of glutamate (B1630785), leading to an increased influx of chloride ions into the nerve and muscle cells. This hyperpolarizes the cell membrane, making it less excitable and ultimately causing flaccid paralysis and death of the parasite. Notably, the action of milbemycin oxime is essentially irreversible, leading to a prolonged opening of the chloride channels.
The signaling pathway is depicted in the following diagram:
Caption: Mechanism of action of milbemycin oxime.
Efficacy of Milbemycin Oxime
Numerous studies have demonstrated the high efficacy of milbemycin oxime against a broad range of parasites. The following table summarizes key efficacy data.
Table 3: Efficacy of Milbemycin Oxime against Dirofilaria immitis (Heartworm) in Dogs
| Study Design | Dose | Efficacy | Reference(s) |
| Experimental infection, single treatment 30 days post-infection | 0.5 mg/kg | 100% prevention | |
| Experimental infection, single treatment 45 days post-infection | 0.5 mg/kg | 100% prevention | |
| Experimental infection with a resistant strain (MP3), single treatment | Standard labeled dose | 95.4% reduction in worm burden | |
| Experimental infection, treatment started 3 months post-infection | 0.5 mg/kg monthly | 96.8% reduction in worm count | |
| Experimental infection, treatment started 4 months post-infection | 0.5 mg/kg monthly | 41.4% reduction in worm count |
Analytical Methodology
Experimental Protocol for Quantification of Milbemycin Oxime in Plasma:
-
Method: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method for quantifying milbemycin oxime in biological matrices.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Detection: Mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Conclusion
This compound, as a fundamental component of milbemycin oxime, plays a crucial role in the broad-spectrum antiparasitic activity of this widely used veterinary drug. Its synthesis, originating from the fermentation of Streptomyces hygroscopicus, involves a well-defined series of extraction, purification, and chemical modification steps. The synergistic action of milbemycin A3 and A4 oximes on invertebrate-specific glutamate-gated chloride channels provides a highly effective and targeted mechanism for parasite control. The distinct pharmacokinetic profiles of the A3 and A4 analogues contribute to the overall therapeutic window and efficacy of the final product. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug development, offering valuable insights into the chemistry, biology, and application of this important antiparasitic agent.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
comprehensive literature review on milbemycin A3 oxime research
An in-depth review of Milbemycin A3 Oxime, a potent semi-synthetic macrocyclic lactone, is essential for researchers in parasitology and drug development. This document provides a technical guide to its synthesis, mechanism of action, efficacy, and toxicological profile, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Introduction
This compound is a semi-synthetic derivative of milbemycin A3, a natural fermentation product of the soil microorganism Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2][3] It is a 16-membered macrocyclic lactone closely related to the avermectin (B7782182) class of compounds.[4][5] Commercially, this compound is the minor component, constituting approximately 20-30%, of the veterinary drug "milbemycin oxime," a broad-spectrum antiparasitic.[1][3][6] The major component is the structurally similar milbemycin A4 oxime. Milbemycin oxime is widely used to control and prevent infections from endoparasites (such as nematodes) and ectoparasites (such as mites) in animals.[2][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 114177-14-9 | [1] |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][4] |
| Molecular Weight | 541.7 g/mol | [1][4] |
| Appearance | White to light yellow solid/powder | [1][4] |
| Purity | >95-99% by HPLC | [1][8] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility. | [1][3][8] |
| Storage | -20°C | [1][8] |
Synthesis
This compound is produced via a two-step chemical modification of the parent compound, milbemycin A3. The process involves an oxidation reaction followed by an oximation reaction.[1][9]
Experimental Protocol: Synthesis of Milbemycin Oxime
A patented method for synthesizing milbemycin oxime provides a clear workflow for its production[9]:
-
Oxidation Reaction:
-
Raw Material: Milbemycins (A3/A4 mixture).
-
Solvent: Dichloromethane.
-
Catalyst: Piperidine nitrogen oxygen free radical.
-
Catalyst Promoter: Halide.
-
Oxidizer: A solution of sodium hypochlorite (B82951) or sodium chlorite (B76162) (0.5%-10% concentration) dissolved in saturated sodium bicarbonate to maintain a pH of 8.5-11.5.
-
Procedure: The reaction is conducted at a temperature of -5 to 15°C. The oxidizer solution is added dropwise into the reaction mixture in 4-8 batches at 10-20 minute intervals. The total reaction time is 0.5-4 hours.
-
-
Oximation Reaction:
-
Reactant: The product from the oxidation step.
-
Oximation Agent: Hydroxylamine hydrochloride.
-
Solvent: A mixture of methyl alcohol and 1,4-dioxane.
-
Procedure: The reaction is maintained at 25-35°C for 10-16 hours to yield the final milbemycin oxime product.
-
Visualization of Synthesis Workflow
Mechanism of Action
This compound exerts its antiparasitic effect through neurotoxic action specific to invertebrates.[1] The primary target is the glutamate-gated chloride ion channels (GluCls) located in the nerve and muscle cells of parasites.[2][7][10]
The binding of milbemycin to these channels locks them in an open state, causing an increased influx of chloride ions (Cl⁻) into the cell.[4] This leads to hyperpolarization of the neuronal or muscle cell membrane, which inhibits the transmission of nerve signals.[1][2] The disruption of neurotransmission results in flaccid paralysis and ultimately the death of the parasite.[4][10] There is also evidence that milbemycins can potentiate the effects of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in invertebrates.[10][11]
Visualization of Signaling Pathway
Pharmacokinetics
Pharmacokinetic data is primarily available for the combined milbemycin oxime (A3/A4) product administered orally to dogs. The compound is characterized by rapid absorption and wide distribution.
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs
| Parameter | This compound | Unit | Conditions | Reference |
| Tmax (Time to Peak) | 1 - 2 | hours | Oral administration | [10][11] |
| Terminal Half-Life (t½) | 1.6 ± 0.4 | days | Oral administration | [11] |
| Oral Bioavailability (F) | 80.5% | % | - | [11] |
| Oral Bioavailability (F) | 51.4% (Tablet) | % | Pekingese Dogs | [6] |
| Oral Bioavailability (F) | 99.3% (Nanoemulsion) | % | Pekingese Dogs | [6] |
| Volume of Distribution (Vd) | ~2.7 | L/kg | - | [11] |
| Systemic Clearance (Cls) | 75 ± 22 | mL/h/kg | - | [11] |
| Primary Excretion Route | Feces (largely unchanged) | - | - | [5][10] |
Efficacy
Milbemycin oxime demonstrates high efficacy against a broad spectrum of parasitic nematodes and arthropods. The following table summarizes efficacy data from various experimental infection studies.
Table 3: Efficacy of Milbemycin Oxime against Various Parasites
| Parasite | Host | Efficacy | Dosage / Conditions | Reference |
| Ancylostoma caninum (Hookworm) | Dog | 95% | 0.50 mg/kg (single dose) | [6][12] |
| Ancylostoma caninum (Hookworm) | Dog | 99.5% | 0.5 mg/kg (2 treatments) | [13] |
| Ancylostoma caninum (Larval) | Dog | 98.9% | 0.75 mg/kg (single dose) | [14] |
| Ancylostoma tubaeforme (Hookworm) | Cat | 94.7% (L4 larvae) | 4 mg milbemycin tablet | [15][16] |
| Ancylostoma tubaeforme (Hookworm) | Cat | 99.2% (Adults) | 4 mg milbemycin tablet | [15][16] |
| Toxocara canis (Roundworm) | Dog | 100% (L4 larvae) | 0.75 mg/kg (single dose) | [14] |
| Toxocara canis (Roundworm) | Dog | 96.2% (Immature adults) | 0.75 mg/kg (single dose) | [14] |
| Dirofilaria immitis (Heartworm) | Dog | 100% (Prevention) | 0.5 mg/kg (30-45 days post-infection) | [17] |
| Uncinaria stenocephala (Hookworm) | Dog | Lacked efficacy | 0.5 mg/kg | [13] |
Experimental Protocol: Efficacy Against Ancylostoma caninum in Dogs
This protocol is based on a study evaluating the efficacy of milbemycin oxime against hookworm infections[13].
-
Animal Model: 28 helminth-naive Beagle dogs, 16 to 26 weeks old.
-
Infection: Each dog was experimentally inoculated with 200 third-stage larvae (L3) of A. caninum and U. stenocephala five times at weekly intervals to establish a patent infection.
-
Group Allocation: Dogs were randomly allocated into four groups of seven based on fecal egg counts.
-
Group 1: Treated with milbemycin oxime (500 µg/kg, PO) on Day 0.
-
Group 2: Nontreated control for Group 1.
-
Group 3: Treated with milbemycin oxime (500 µg/kg, PO) on Day 0 and Day 30.
-
Group 4: Nontreated control for Group 3.
-
-
Monitoring: Fecal egg counts were evaluated before and after treatments. Feces were collected for 7 days post-treatment to recover expelled worms.
-
Endpoint: All dogs were euthanized 7 days after the final treatment for necropsy. The gastrointestinal tract was processed to recover and count any remaining worms.
-
Efficacy Calculation: Efficacy was calculated by comparing the geometric mean worm counts of treated groups with their respective control groups.
Visualization of Efficacy Study Workflow
Toxicology and Safety
Milbemycin oxime is generally well-tolerated in target species at recommended doses. However, toxicity can occur at high doses, and certain breeds (e.g., Collies with MDR1 mutations) can exhibit higher sensitivity.
Table 4: Acute Toxicity of Milbemycin Oxime
| Species | Route | LD₅₀ Value | 95% Confidence Interval | Reference |
| Mouse (Male) | Oral | 1832 mg/kg | 1637.57 - 2022.08 mg/kg | [12] |
| Mouse (Female) | Oral | 727 mg/kg | 603.95 - 868.96 mg/kg | [12] |
-
Common Adverse Effects: At therapeutic doses, side effects are rare but may include mild gastrointestinal issues like vomiting or diarrhea.[10]
-
High-Dose Effects: In safety studies, very high doses have been associated with neurological signs such as tremors, ataxia, and mydriasis (pupil dilation).[12][18]
-
Developmental Toxicity: Studies on the related avermectin class have shown developmental toxicity (e.g., cleft palate) in sensitive mouse strains, but these effects were not observed in rats in the absence of maternal toxicity.[18]
-
Human Exposure: Accidental ingestion by humans can lead to severe systemic reactions, including sedation, tremors, convulsions, and coma.[18] Standard laboratory safety precautions should be strictly followed when handling the compound.[19]
References
- 1. toku-e.com [toku-e.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. bioaustralis.com [bioaustralis.com]
- 4. toku-e.com [toku-e.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemwerth.com [chemwerth.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of milbemycin oxime against experimentally induced Ancylostoma caninum and Uncinaria stenocephala infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of milbemycin oxime in combination with spinosad in the treatment of larval and immature adult stages of Ancylostoma caninum and Toxocara canis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of milbemycin oxime against fourth-stage larvae and adults of Ancylostoma tubaeforme in experimentally infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. merck.com [merck.com]
Unveiling the Molecular Identity of Milbemycin A3 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular formula and weight of milbemycin A3 oxime, a key derivative in the milbemycin family of antiparasitic agents. This document outlines the fundamental physicochemical properties and presents standardized experimental methodologies for their determination, crucial for quality control, new drug development, and regulatory compliance.
Core Molecular Data of this compound
The essential molecular identifiers for this compound are summarized below. These values are foundational for all stoichiometric calculations, analytical characterization, and formulation development.
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₄₃NO₇ | PubChem[1] |
| Molecular Weight ( g/mol ) | 541.7 | PubChem[1], Bioaustralis Fine Chemicals[2] |
| Monoisotopic Mass (Da) | 541.30395271 | PubChem[1] |
| CAS Number | 114177-14-9 | Santa Cruz Biotechnology[3], Cayman Chemical[4] |
Experimental Determination of Molecular Formula and Weight
Accurate determination of the molecular formula and weight of a compound like this compound is a critical step in its chemical identification and characterization. The following are standard experimental protocols employed for this purpose.
Protocol 1: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the precise determination of the molecular weight of a compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: The sample solution is introduced into the mass spectrometer. Electron ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+).
-
Acceleration: The newly formed ions are accelerated by an electric field, causing them to move into the mass analyzer.
-
Deflection/Separation: The ions are then subjected to a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass of the ion; lighter ions are deflected more than heavier ones.
-
Detection: A detector measures the abundance of ions at each mass-to-charge ratio. The peak corresponding to the molecular ion (M+) provides the molecular weight of the compound. For high-resolution mass spectrometry, the exact mass can be determined, which can help in confirming the molecular formula.
Protocol 2: Molecular Formula Determination by Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is used to determine the empirical formula of a pure organic compound. When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively established.
Methodology:
-
Sample Combustion: A precisely weighed sample of pure this compound is combusted in a furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides.
-
Product Separation and Detection: The combustion products are passed through a series of traps or columns.
-
Water is absorbed in a trap containing a desiccant like magnesium perchlorate.
-
Carbon dioxide is absorbed in a trap containing a substance like sodium hydroxide.
-
Nitrogen is typically measured by thermal conductivity after the other products have been removed.
-
-
Quantification: The mass of the CO₂, H₂O, and N₂ is determined.
-
Calculation of Elemental Composition: The mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated from the masses of the combustion products. The percentage of oxygen is often determined by difference.
-
Empirical Formula Determination: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms in the molecule (the empirical formula).
-
Molecular Formula Determination: The molecular weight determined by mass spectrometry is divided by the formula weight of the empirical formula. The resulting integer is used to multiply the subscripts in the empirical formula to obtain the molecular formula.
Mechanism of Action: Glutamate-Gated Chloride Channel Modulation
This compound is part of the milbemycin class of macrocyclic lactones, which exert their antiparasitic effects by targeting the nervous system of invertebrates. The primary target is the glutamate-gated chloride channel (GluCl).
Caption: Mechanism of action of this compound.
Experimental Workflow for Molecular Characterization
The logical flow for the complete molecular characterization of this compound is depicted below. This workflow ensures a systematic and comprehensive analysis, starting from sample purification to the final determination of its molecular formula and weight.
References
The Rise of Milbemycins: A Technical History of Their Development in Veterinary Medicine
An In-depth Guide for Researchers and Drug Development Professionals
The milbemycin family of macrocyclic lactones stands as a cornerstone of modern veterinary medicine, offering broad-spectrum efficacy against a wide range of endo- and ectoparasites. First isolated in 1972 from the fermentation broth of Streptomyces hygroscopicus, these compounds have undergone significant development, leading to the introduction of several key derivatives that have revolutionized parasite control in companion animals and livestock.[1] This technical guide delves into the historical development of milbemycin compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their biological pathways and developmental workflows.
Discovery and Early Development
The journey of milbemycins began with the isolation of the parent compounds from Streptomyces hygroscopicus.[1] These naturally occurring molecules demonstrated potent anthelmintic, insecticidal, and acaricidal properties.[1] Structurally related to the avermectins, milbemycins are characterized by a 16-membered macrocyclic lactone ring.[2] A key distinction from avermectins is the absence of a disaccharide substituent at the C-13 position. This fundamental structural difference influences their pharmacokinetic profiles and spectrum of activity.
Subsequent research focused on the semi-synthetic modification of the natural milbemycin scaffold to enhance potency, broaden the spectrum of activity, and improve the safety profile. This led to the development of the key veterinary drugs that are widely used today.
Key Milbemycin Compounds in Veterinary Medicine
The evolution of milbemycin research has yielded several commercially successful compounds, each with unique characteristics and clinical applications.
Milbemycin Oxime
Milbemycin oxime, a semi-synthetic derivative of milbemycin A3 and A4, was one of the first milbemycin compounds to be widely adopted in veterinary medicine. It is a broad-spectrum antiparasitic agent effective against a variety of worms and mites.[3] Marketed under brand names such as Interceptor®, Milbemax®, and Sentinel®, it is commonly used for the prevention of heartworm disease (Dirofilaria immitis) and the treatment of intestinal nematodes such as roundworms (Toxocara canis, Toxocara cati), hookworms (Ancylostoma caninum, Ancylostoma tubaeforme), and whipworms (Trichuris vulpis) in dogs and cats.
Moxidectin
Moxidectin, a second-generation macrocyclic lactone, is a semi-synthetic derivative of nemadectin, which is produced by Streptomyces cyaneogriseus. It is a potent endectocide with a broad spectrum of activity and a longer half-life compared to other macrocyclic lactones. Moxidectin is available in various formulations, including oral, topical, and injectable preparations for use in a range of animals including dogs, cats, horses, cattle, and sheep. It is highly effective for heartworm prevention and the control of various internal and external parasites.
Selamectin (B66261)
Selamectin is a novel, semi-synthetic avermectin (B7782182) derivative that is applied topically. It was developed by Pfizer (now Zoetis) and approved for veterinary use in 1999. While structurally an avermectin, its development is intertwined with the broader history of macrocyclic lactones. It offers broad-spectrum protection against fleas, heartworm, ear mites, sarcoptic mange in dogs, and intestinal worms in cats.
Quantitative Data on Efficacy and Pharmacokinetics
The following tables summarize key quantitative data for prominent milbemycin compounds, providing a comparative overview of their efficacy against common veterinary parasites and their pharmacokinetic properties in dogs and cats.
Table 1: Efficacy of Milbemycin Oxime Against Common Parasites in Dogs and Cats
| Parasite | Host | Efficacy (%) | Dosage | Reference |
| Dirofilaria immitis (larvae) | Dog | >95% | 0.5 mg/kg | |
| Dirofilaria immitis (larvae) | Cat | 100% | 2.0-2.5 mg/kg | |
| Ancylostoma caninum (adult) | Dog | 91.7% | Not Specified | |
| Ancylostoma tubaeforme (L4 larvae) | Cat | 94.7% | 4 mg/cat | |
| Ancylostoma tubaeforme (adult) | Cat | 99.2% | 4 mg/cat | |
| Toxocara canis (adult) | Dog | 100% | Not Specified | |
| Toxocara cati (adult) | Cat | 95.9% | Not Specified | |
| Echinococcus multilocularis (adult) | Dog | 100% | 0.5 mg/kg (in combination) | |
| Echinococcus multilocularis (adult & immature) | Cat | 100% | 2 mg/kg (in combination) |
Table 2: Efficacy of Moxidectin Against Common Parasites in Dogs and Cats
| Parasite | Host | Efficacy (%) | Dosage | Reference |
| Dirofilaria immitis (resistant strains) | Dog | 95.9-99.3% | ≥24 µg/kg (oral) | |
| Dirofilaria immitis (larvae) | Dog | 100% | 0.17 or 0.27 mg/kg (injectable SR) | |
| Aelurostrongylus abstrusus (preventive) | Cat | 100% | 1 mg/kg (topical) | |
| Aelurostrongylus abstrusus (treatment) | Cat | 99.4% | 1 mg/kg (topical) |
Table 3: Efficacy of Selamectin Against Common Parasites in Dogs and Cats
| Parasite | Host | Efficacy (%) | Dosage | Reference |
| Ctenocephalides felis (fleas) | Dog | 94.7% (Day 30) | 6 mg/kg (topical) | |
| Ctenocephalides felis (fleas) | Cat | 98.0% (Day 30) | 6 mg/kg (topical) | |
| Dirofilaria immitis (larvae) | Dog | Not Specified | 6 mg/kg (topical) | |
| Dirofilaria immitis (larvae) | Cat | Not Specified | 6 mg/kg (topical) |
Table 4: Comparative Pharmacokinetics of Milbemycin Compounds in Dogs and Cats
| Compound | Host | Route | Half-life (t½) | Bioavailability (%) | Cmax | Tmax | Reference |
| Milbemycin Oxime | Dog (Pekingese) | Oral (tablet) | Not Specified | Not Specified | Not Specified | Not Specified | |
| Milbemycin Oxime | Dog (Pekingese) | Oral (nanoemulsion) | Not Specified | 99.26 ± 12.14 | Not Specified | Not Specified | |
| Milbemycin Oxime | Dog | Oral | 1.6 ± 0.4 days | 80.5% (A3), 65.1% (A4) | Not Specified | 1-2 hours | |
| Moxidectin | Dog | Oral | 25.9 days | Not Specified | 234.0 ng/mL | Not Specified | |
| Selamectin | Dog | Topical | 11.1 days | Not Specified | 86.5 ± 34.0 ng/mL | Not Specified | |
| Selamectin | Cat | Topical | 8.3 days | Not Specified | 5,513 ± 2,173 ng/mL | Not Specified |
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
Milbemycins exert their antiparasitic effect by targeting glutamate-gated chloride channels (GluCls), which are found exclusively in invertebrates. These channels are critical for neurotransmission in nematodes and arthropods. The binding of milbemycins to GluCls potentiates the opening of the chloride ion channels, leading to an influx of chloride ions into the nerve and muscle cells. This influx causes hyperpolarization of the cell membrane, which in turn inhibits neuronal firing and muscle contraction. The resulting flaccid paralysis of the parasite leads to its expulsion from the host or starvation and death. The selectivity of milbemycins for invertebrate GluCls over vertebrate ligand-gated chloride channels contributes to their favorable safety profile in mammals.
Caption: Mechanism of action of milbemycin compounds.
Experimental Protocols
The development and approval of milbemycin compounds rely on rigorous testing to establish their efficacy and safety. The following provides a generalized overview of key experimental protocols employed in these studies.
In Vivo Efficacy Studies in Target Animals (Dogs and Cats)
Objective: To determine the dose-dependent efficacy of a milbemycin compound against a specific parasite in the target host.
Methodology:
-
Animal Selection: A minimum of six animals per treatment group is recommended. Animals are typically purpose-bred and confirmed to be free of the target parasite prior to the study.
-
Infection: Animals are experimentally infected with a known number of infective-stage parasites (e.g., L3 larvae of nematodes). For some studies, naturally infected animals may be used.
-
Randomization and Blinding: Animals are randomly allocated to treatment groups (including a placebo control group). The study is often blinded to minimize bias.
-
Treatment Administration: The test compound is administered at various doses and formulations (e.g., oral, topical).
-
Parasite Quantification: After a predetermined period, animals are euthanized, and the number of adult parasites is counted. For intestinal worms, fecal egg counts may also be monitored.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean parasite count in the treated group compared to the control group.
Caption: Generalized workflow for in vivo efficacy studies.
In Vitro Anthelmintic Assay
Objective: To assess the direct effect of a milbemycin compound on the motility and survival of parasites in a controlled laboratory setting.
Methodology:
-
Parasite Culture: The target parasite (e.g., Haemonchus contortus) is cultured in the laboratory to obtain a sufficient number of a specific life stage (e.g., adult worms or larvae).
-
Compound Preparation: The milbemycin compound is dissolved in a suitable solvent and prepared in a series of dilutions.
-
Exposure: Parasites are placed in multi-well plates containing the different concentrations of the test compound.
-
Motility Assessment: At set time points, the motility of the parasites is observed and scored. This can be done manually or using automated tracking systems.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in motility (IC50) is determined.
Biosynthesis of Milbemycins
Milbemycins are synthesized by Streptomyces species through a complex biosynthetic pathway involving polyketide synthases (PKSs). The core structure is assembled from precursor molecules such as acetyl-CoA and propionyl-CoA. A series of enzymatic modifications, including cyclization and oxidation, leads to the final milbemycin molecule. Understanding this pathway is crucial for strain improvement and the potential for bioengineering novel milbemycin analogues.
Caption: Simplified overview of the milbemycin biosynthesis pathway.
Conclusion and Future Perspectives
The historical development of milbemycin compounds represents a significant achievement in veterinary pharmacology. From their discovery in a soil microorganism to the development of highly effective and safe semi-synthetic derivatives, milbemycins have had a profound impact on animal health and welfare. The ongoing challenge of anthelmintic resistance necessitates continued research into this important class of molecules. Future efforts will likely focus on the discovery of novel milbemycin analogues with enhanced potency against resistant parasite strains, the development of innovative drug delivery systems to improve compliance and efficacy, and the exploration of the full potential of the milbemycin biosynthetic pathway for the generation of new and valuable compounds.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus. It is a component of the broader milbemycin oxime mixture, which also includes milbemycin A4 oxime.[1] this compound is recognized for its potent anthelmintic, insecticidal, and acaricidal properties.[2] Its primary applications are in veterinary medicine for the control of parasites.[2] In the context of in vitro research, this compound serves as a valuable tool for studying parasite neurophysiology, fungal resistance mechanisms, and for screening new antiparasitic and antifungal drug candidates.
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific ligand-gated ion channels in invertebrates and ATP-binding cassette (ABC) transporters in fungi.
-
In Invertebrates: this compound acts as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls).[3][4][5][6][7][8] These channels are exclusive to invertebrates and play a crucial role in neurotransmission.[3][5][7][8] Binding of this compound to GluCls leads to an irreversible opening of the channels, causing an influx of chloride ions (Cl⁻) into neurons and muscle cells.[4][6] This influx results in hyperpolarization of the cell membrane, leading to flaccid paralysis and eventual death of the parasite.[1]
-
In Mammals: In mammals, milbemycins can interact with gamma-aminobutyric acid type A (GABA-A) receptors, which are also chloride channels.[1] However, the affinity of milbemycins for mammalian GABA-A receptors is significantly lower than for invertebrate GluCls, and these receptors are primarily located in the central nervous system, protected by the blood-brain barrier. This selectivity contributes to the favorable safety profile of this compound in mammals.
-
Antifungal Activity: this compound has demonstrated intrinsic antifungal activity, particularly against Candida species.[1] This effect is mediated by the inhibition of ABC transporters, which are membrane proteins that efflux antifungal drugs, contributing to drug resistance.[1] By inhibiting these transporters, this compound can potentiate the activity of other antifungal agents and may also exert a direct fungicidal effect, possibly through the generation of reactive oxygen species (ROS).[1]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of milbemycin oxime against various organisms as reported in the literature. It is important to note that milbemycin oxime is typically a mixture of A3 and A4 oximes.
| Target Organism | Assay Type | Parameter | Value | Reference |
| Crenosoma vulpis (L3 larvae) | Larval Motility Assay | LC50 | 67 ng/mL | [9] |
| Angiostrongylus cantonensis | Motility Assay | Inhibitory Concentration | ≥ 10⁻⁹ g/mL | [10][11] |
| Angiostrongylus cantonensis | Motility Assay | Paralysis Concentration | 10⁻⁸ - 10⁻⁶ g/mL | [10][11] |
| Dirofilaria immitis | Motility Assay | Inhibitory Concentration | 10⁻⁷ g/mL | [10][11] |
Detailed Experimental Protocols
Anthelmintic Susceptibility Testing: Larval Motility Assay
This protocol is designed to assess the in vitro efficacy of this compound against nematode larvae by observing changes in their motility.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium (e.g., RPMI-1640)
-
Nematode larvae (e.g., third-stage larvae, L3)
-
96-well microtiter plates
-
Stereomicroscope or automated worm tracker
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C.
-
-
Preparation of Test Solutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in the culture medium.
-
The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can be toxic to the larvae.
-
Prepare a negative control (medium with the same percentage of DMSO as the test solutions) and a positive control (a known anthelmintic like levamisole).
-
-
Preparation of Larvae:
-
Harvest nematode larvae from fecal cultures using a Baermann apparatus.
-
Wash the larvae several times with sterile water or a suitable buffer to remove debris.
-
Resuspend the larvae in the culture medium and adjust the concentration to approximately 50-100 larvae per 50 µL.
-
-
Assay Setup:
-
Dispense 50 µL of the larval suspension into each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound dilution or control solution to each well.
-
-
Incubation:
-
Incubate the plate at a temperature suitable for the specific nematode species (e.g., 37°C for parasitic nematodes) for a predetermined period (e.g., 24, 48, or 72 hours).[12]
-
-
Motility Assessment:
-
After incubation, assess larval motility. This can be done manually by observing each well under a stereomicroscope and counting the number of motile versus non-motile (paralyzed or dead) larvae.
-
Alternatively, automated worm trackers can be used for high-throughput and objective analysis.
-
Larval movement can be stimulated by adding a small volume of warm digest solution to each well.[12]
-
-
Data Analysis:
-
Calculate the percentage of larval mortality or paralysis for each concentration.
-
Determine the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) by plotting the percentage of mortality/paralysis against the log of the drug concentration and fitting the data to a dose-response curve.
-
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.[1][13][14][15][16]
Materials:
-
This compound
-
DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Fungal isolate (e.g., Candida albicans)
-
96-well U-bottom microtiter plates
-
Spectrophotometer
-
Incubator
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in RPMI-1640 medium to achieve a 2x final concentration range for the assay.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Setup:
-
Dispense 100 µL of the 2x this compound working solutions into the wells of a 96-well plate.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.
-
ABC Transporter Inhibition Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter.
Materials:
-
This compound
-
DMSO
-
Cell line overexpressing an ABC transporter (e.g., P-glycoprotein/ABCB1) and a corresponding parental cell line (negative control).
-
Fluorescent ABC transporter substrate (e.g., Rhodamine 123)[17][18][19]
-
Known ABC transporter inhibitor (positive control, e.g., verapamil)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
Incubator
Procedure:
-
Cell Culture:
-
Culture the ABC transporter-overexpressing and parental cell lines in appropriate medium.
-
Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and the positive control inhibitor in cell culture medium.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and wash the cells with a suitable buffer (e.g., HBSS).
-
Add the working solutions of this compound or the positive control to the respective wells. Include a vehicle control (medium with DMSO).
-
Add the fluorescent substrate (e.g., Rhodamine 123) to all wells at a final concentration known to be effluxed by the transporter.
-
Incubate the plate at 37°C in the dark for a specified time (e.g., 60-90 minutes).
-
-
Measurement of Fluorescence:
-
After incubation, wash the cells with ice-cold buffer to remove the extracellular fluorescent substrate.
-
Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer.
-
-
Data Analysis:
-
An increase in intracellular fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of the ABC transporter.
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the IC50 value by testing a range of this compound concentrations and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Invertebrates
Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.
Signaling Pathway of this compound in Fungi
Caption: Antifungal mechanism of this compound through inhibition of ABC transporters.
General Experimental Workflow for In Vitro Testing
Caption: A generalized workflow for the in vitro evaluation of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. researchgate.net [researchgate.net]
- 8. search.lib.uconn.edu [search.lib.uconn.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Milbemycin Oxime in Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of milbemycin oxime in plasma. Milbemycin oxime, a macrocyclic lactone, is a widely used broad-spectrum antiparasitic agent in veterinary medicine. The described protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in research, drug development, and pharmacokinetic studies. The method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
Milbemycin oxime is an effective anthelmintic and acaricide used in companion animals for the prevention of heartworm disease and the treatment of other parasitic infections.[1][2][3] Accurate quantification of milbemycin oxime in biological matrices is crucial for pharmacokinetic and residue analysis. This LC-MS/MS method provides a selective and sensitive approach for the determination of milbemycin oxime in plasma samples.[4][5]
Experimental Protocol
Materials and Reagents
-
Milbemycin Oxime reference standard
-
Moxidectin (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank animal plasma
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank plasma with appropriate concentrations of milbemycin oxime stock solutions.[1][6]
-
Protein Precipitation: To a 200 µL aliquot of plasma sample (blank, standard, QC, or unknown), add 800 µL of acetonitrile containing the internal standard (moxidectin).[6]
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Dilution and Filtration: Transfer 500 µL of the supernatant to a new tube, add 500 µL of ultrapure water, and filter through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
Alternatively, for cleaner samples, a solid-phase extraction (SPE) can be employed following protein precipitation.[4][5]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | Nexera XR HPLC system or equivalent[3] |
| Column | C18 column (e.g., 50 mm × 2.0 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][7] |
| Mobile Phase B | Acetonitrile[3][7] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | As required for optimal separation |
| Injection Volume | 10 µL[3] |
| Column Temperature | 35°C[3] |
| Autosampler Temp | 4°C[3][7] |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple quadrupole mass spectrometer[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte-specific transitions to be optimized |
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of milbemycin oxime.
Table 1: Linearity and Limit of Quantification
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Milbemycin Oxime | 2.5 - 250[3][7][8] | >0.99[2] | 2.5[3][7] |
Table 2: Accuracy and Precision
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Milbemycin Oxime | 7.5 | <15%[7][8] | 91.78 - 101.33[3] | <15%[7][8] | 91.78 - 101.33[3] |
| 30 | <15%[7][8] | 91.78 - 101.33[3] | <15%[7][8] | 91.78 - 101.33[3] | |
| 200 | <15%[7][8] | 91.78 - 101.33[3] | <15%[7][8] | 91.78 - 101.33[3] |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Milbemycin Oxime | 98.09 - 107.46[7][8] |
Experimental Workflow Diagram
Caption: Workflow for Milbemycin Oxime Quantification.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of milbemycin oxime in plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it a valuable tool for pharmacokinetic and other studies requiring the measurement of milbemycin oxime concentrations in biological matrices. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the typical requirements for bioanalytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquant… [ouci.dntb.gov.ua]
- 3. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 4. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Assay for Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a key component of the broader milbemycin oxime, a macrocyclic lactone widely used as a broad-spectrum antiparasitic agent in veterinary medicine.[1][2][3][4] It is crucial to have a robust and reliable analytical method to determine its purity, stability, and concentration in bulk drug substances and pharmaceutical formulations. This application note provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, enabling the separation of this compound from its related substances and degradation products.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Experimental Protocols
Apparatus and Chromatographic Conditions
A standard high-performance liquid chromatography system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Hypersil BDS C18 (4.6 mm × 250 mm, 5 µm) or equivalent C18 column[5] |
| Mobile Phase | Acetonitrile (B52724) and 0.5 mmol/L ammonium (B1175870) acetate (B1210297) buffer (86:14 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 249 nm[5] |
| Injection Volume | 20 µL[5] |
| Run Time | Approximately 15 minutes |
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.5 mmol/L ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water. Mix acetonitrile and the ammonium acetate buffer in a ratio of 86:14 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution Preparation (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This will be the standard stock solution.
Working Standard Solution Preparation (e.g., 10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation: Accurately weigh a portion of the sample (e.g., bulk drug powder) equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol. Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Results |
| Specificity | The peak for this compound should be pure and free from interference from excipients, impurities, or degradation products. | The method demonstrates good separation of this compound from its related compounds.[6][7] |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | The method shows good linearity over a concentration range of 0.1–200 µg/mL.[5] |
| Accuracy (% Recovery) | 98.0% to 102.0% | The recovery of milbemycin oxime is typically within the acceptable range.[6][8] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | The relative standard deviation for replicate injections is less than 1.35%.[5] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.025 µg/mL[5] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.05 µg/mL[5] |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | The method is found to be robust with no critical parameters affecting its performance.[6] |
System Suitability
System suitability tests are performed before and during the analysis to ensure the continued performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (% RSD) for replicate injections | % RSD ≤ 2.0% for peak area and retention time |
Signaling Pathway (Illustrative)
While HPLC itself does not directly involve a biological signaling pathway, the mechanism of action of this compound is relevant to its application. Milbemycins act on the nervous system of invertebrates.
Caption: Mechanism of action of this compound on invertebrate neurons.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a high-performance liquid chromatography assay for this compound. The described method is simple, robust, and suitable for the routine quality control analysis of this compound in both bulk and formulated products. Adherence to the outlined experimental procedures and validation criteria will ensure reliable and accurate results.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 114177-14-9 [chemicalbook.com]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 8. ijirt.org [ijirt.org]
how to dissolve and prepare milbemycin A3 oxime stock solutions for experiments
Application Note
This document provides detailed protocols for the dissolution and preparation of milbemycin A3 oxime stock solutions for use in various research applications. This compound is a semi-synthetic macrocyclic lactone and a component of the broader antiparasitic agent, milbemycin oxime.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide is intended for researchers, scientists, and drug development professionals.
This compound is characterized by its poor solubility in water.[1][3] Therefore, organic solvents are necessary to create concentrated stock solutions, which can then be diluted into aqueous buffers or cell culture media for experimental use.
Data Presentation: Solubility and Physicochemical Properties
Table 1: Physicochemical Properties and Solubility of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₃NO₇ | [4][5] |
| Molecular Weight | 541.7 g/mol | [4][5][6] |
| Appearance | White solid | [3] |
| Storage Temperature | -20°C (long-term) | [3] |
| Solubility in Water | Poor/Insoluble | [1][7] |
| Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Dimethylformamide (DMF). | [1][3] |
| Solubility of Milbemycin Oxime in Ethanol | ~20 mg/mL | [8] |
| Solubility of Milbemycin Oxime in DMSO & DMF | ~15 mg/mL | [8] |
| Solubility of Milbemycin Oxime in Aqueous Buffer (1:2 Ethanol:PBS, pH 7.2) | ~0.3 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound.
-
The molecular weight of this compound is 541.7 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 541.7 g/mol x 1000 mg/g = 5.417 mg
-
-
-
Weigh the this compound.
-
Carefully weigh out 5.42 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex or gently sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution into an aqueous medium for in vitro experiments.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
This compound has poor aqueous solubility, so precipitation may occur at higher concentrations. It is recommended to prepare fresh working solutions for each experiment. Aqueous solutions are not recommended for storage for more than one day.[8]
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Perform serial dilutions.
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a series of dilutions in your cell culture medium or experimental buffer to achieve the final desired concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the preparation of this compound solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound|lookchem [lookchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS No- 114177-14-9 | Simson Pharma Limited [simsonpharma.com]
- 6. scbt.com [scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Determining Appropriate Dosage of Milbemycin A3 Oxime for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage of milbemycin A3 oxime for in vivo research applications. This document outlines the mechanism of action, summarizes key pharmacokinetic and toxicological data, and provides detailed protocols for oral administration and a model efficacy study in rodents.
Introduction to this compound
This compound is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is a component of the broader milbemycin oxime mixture (along with milbemycin A4 oxime) and is widely used in veterinary medicine as a broad-spectrum antiparasitic agent.[1][2] For research purposes, its potent effects on invertebrate nervous systems make it a valuable tool for studying parasite biology and developing novel anthelmintics. While it has a high margin of safety in mammals, understanding its effects on host physiology is critical for designing effective and ethical in vivo studies.
Mechanism of Action
Primary Mechanism in Invertebrates: this compound's primary mode of action in invertebrates, such as nematodes and arthropods, is through its interaction with glutamate-gated chloride channels (GluCls).[3] This binding leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane. This hyperpolarization prevents the transmission of nerve signals, resulting in paralysis and eventual death of the parasite.[2]
Effects in Mammals: In mammals, this compound interacts with gamma-aminobutyric acid type A (GABAA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system (CNS).[4] While its affinity for mammalian GABAA receptors is significantly lower than for invertebrate GluCls, at high doses, this interaction can lead to neurotoxicity. This underscores the importance of careful dose selection in research models.
Below is a diagram illustrating the primary signaling pathway of this compound in an invertebrate neuron.
Quantitative Data for In Vivo Research
The following tables summarize key quantitative data for this compound from studies in various animal models. These values should serve as a starting point for dose-range finding studies.
Table 1: Pharmacokinetic Parameters of Milbemycin Oxime (Oral Administration)
| Animal Model | Dosage (mg/kg) | Tmax (hours) | Cmax (ng/mL) | Half-life (t1/2) | Bioavailability (%) | Reference |
| Dog | 0.5 | 1-2 | 76.11 ± 2.77 | ~1.6 days | 80.5 (A3) | |
| Rat | 7.5 (A3) | 1-8 | Not Specified | ~7-8 hours | Not Specified |
Table 2: Toxicological Data for Milbemycin Oxime (Oral Administration)
| Animal Model | Parameter | Dosage (mg/kg) | Observed Effects | Reference |
| Mouse (Male) | LD50 | 1832 | Mortality | |
| Mouse (Female) | LD50 | 727 | Mortality | |
| Mouse | NOAEL | 1.5/day | Decreased body weight gain (chronic) | |
| Rat | NOAEL | 1.5/day | Tremors (chronic) | |
| Dog (Collie) | Mild Neurotoxicity | 5-10 | Ataxia, mydriasis, hypersalivation, lethargy |
Experimental Protocols
Preparation of this compound for Oral Administration
For research purposes, this compound is typically administered as a solution or suspension via oral gavage. Given its poor water solubility, a suitable vehicle is required.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose, or a solution of Tween 80 and ethanol)
-
Analytical balance
-
Mortar and pestle (optional, for fine powder)
-
Vortex mixer or magnetic stirrer
-
Appropriately sized tubes or vials
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If preparing a suspension, gradually add the vehicle to the powder while triturating with a mortar and pestle or vortexing to ensure a uniform mixture.
-
If preparing a solution, dissolve the powder in a small amount of a suitable solvent like anhydrous ethanol (B145695) or DMSO before adding it to the final vehicle, ensuring the final concentration of the initial solvent is low and well-tolerated by the animals.
-
Continuously stir or vortex the preparation before each administration to maintain homogeneity, especially for suspensions.
Protocol for Oral Gavage in Mice
This protocol outlines the standard procedure for administering a substance directly into the stomach of a mouse.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (18-20 gauge for adult mice) with a ball tip
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Use a marker to note this length on the needle as a guide.
-
Needle Insertion: Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Passage into Esophagus: As the needle reaches the pharynx, the mouse will reflexively swallow, allowing the needle to pass easily into the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is in place (up to the pre-measured mark), slowly administer the substance over 2-3 seconds.
-
Withdrawal and Monitoring: Gently withdraw the needle along the same path of insertion. Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort for at least 10 minutes.
Model Protocol: Efficacy Study in a Helminth-Infected Mouse Model
This protocol provides a framework for evaluating the anthelmintic efficacy of this compound in a mouse model experimentally infected with a gastrointestinal nematode (e.g., Heligmosomoides polygyrus).
Experimental Design:
-
Animals: 6-8 week old mice (e.g., C57BL/6 or BALB/c strain).
-
Infection: Mice are infected orally with a standardized number of infective L3 larvae of the chosen helminth.
-
Treatment Groups:
-
Group 1: Vehicle control (administered the formulation vehicle only).
-
Group 2: Positive control (a known effective anthelmintic).
-
Group 3-5: Experimental groups receiving different doses of this compound (e.g., 0.25, 0.5, and 1.0 mg/kg) to determine a dose-response.
-
-
Timeline:
-
Day 0: Infect mice with L3 larvae.
-
Day 7 (or as appropriate for the parasite lifecycle): Administer a single oral dose of the respective treatments.
-
Day 14 (or as appropriate post-treatment): Euthanize mice and collect intestines for worm burden analysis. Fecal samples can also be collected pre- and post-treatment for egg count reduction analysis.
-
Protocol:
-
Infection: Each mouse is orally gavaged with a suspension containing a precise number of infective L3 larvae.
-
Treatment Administration: On the designated day post-infection, administer the assigned treatment to each mouse via oral gavage as described in Protocol 4.2.
-
Worm Burden Assessment:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Dissect the small intestine and place it in a petri dish with saline.
-
Longitudinally open the intestine to expose the lumen.
-
Using a dissecting microscope, carefully count the number of adult worms present.
-
-
Data Analysis:
-
Calculate the mean worm burden for each group.
-
Determine the percentage reduction in worm burden for each treatment group relative to the vehicle control group using the formula: % Efficacy = [(Mean worms in control - Mean worms in treated) / Mean worms in control] x 100
-
Analyze the data for statistical significance (e.g., using ANOVA followed by post-hoc tests).
-
Safety and Ethical Considerations
-
Neurotoxicity: Be vigilant for signs of neurotoxicity, especially at higher doses, which may include ataxia, tremors, lethargy, and mydriasis. If such signs are observed, the dose should be reduced in subsequent experiments.
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Personnel should be adequately trained in all techniques.
-
Handling Precautions: this compound is a potent compound. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling the powder and formulations.
By following these guidelines and protocols, researchers can effectively and responsibly determine the appropriate dosage of this compound for their specific in vivo research needs.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
solid-phase extraction (SPE) protocol for milbemycin A3 oxime from plasma samples
An Application Note on the Solid-Phase Extraction (SPE) Protocol for Milbemycin A3 Oxime from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of this compound from plasma samples using solid-phase extraction (SPE). The methodology is compiled from established analytical procedures and is intended for use in pharmacokinetic studies and other quantitative analyses.
Introduction
Milbemycin oxime, a macrocyclic lactone, is a broad-spectrum antiparasitic agent used in veterinary medicine. It is a mixture of milbemycin A4 oxime and this compound, typically in an 80:20 ratio.[1] Accurate quantification of milbemycin oximes in plasma is crucial for pharmacokinetic and residue analysis. Solid-phase extraction is a widely used technique for sample cleanup and concentration of analytes from complex biological matrices like plasma, prior to chromatographic analysis.[1][2][3][4] This protocol details a robust SPE method using a C18 cartridge for the isolation of milbemycin oxime.
Experimental Protocol
This protocol is based on a validated LC-MS method for the determination of milbemycin oxime in canine plasma.
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Sodium Chloride (NaCl)
-
Deionized water
-
C18 solid-phase extraction cartridges
-
Blank plasma (species-specific)
2. Sample Pretreatment: Protein Precipitation
The initial step involves the precipitation of plasma proteins to release the drug from its protein-bound state.
-
To a 200 µL aliquot of the plasma sample, add 0.8 mL of acetonitrile (ACN) and 60 mg of sodium chloride (NaCl).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 2620 x g for 5 minutes.
-
Carefully collect the supernatant.
3. Evaporation and Reconstitution
The supernatant is dried down and reconstituted in a solution compatible with the SPE process.
-
Evaporate the collected supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 3 mL of a methanol and 5 mmol/L ammonium acetate solution (1:9 v/v).
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
4. Solid-Phase Extraction (SPE)
A C18 SPE cartridge is used for the cleanup and concentration of milbemycin oxime.
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
Loading: Load the entire reconstituted sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove any interfering polar impurities.
-
Elution: Elute the milbemycin oxime from the cartridge with 3 mL of methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase used for the LC-MS analysis.
-
Filter the final sample through a 0.22-µm nylon membrane before injection into the LC-MS system.
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical method employing this SPE protocol for milbemycin oxime in dog plasma, as determined by LC-MS.
| Parameter | Value |
| Linearity Range | 2.0–500 ng/mL |
| Limit of Quantitation (LOQ) | 2.0 ng/mL |
Experimental Workflow Diagram
The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound from plasma samples.
Caption: Workflow for SPE of this compound from Plasma.
References
Troubleshooting & Optimization
Technical Support Center: Addressing the Poor Aqueous Solubility of Milbemycin A3 Oxime
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of milbemycin A3 oxime.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a large, complex macrocyclic lactone with a chemical structure that is predominantly lipophilic (fat-loving).[1] Its high molecular weight and lack of sufficient polar functional groups that can interact favorably with water molecules lead to its poor aqueous solubility.[1] This characteristic is common among many complex natural product-derived compounds.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: The primary strategies focus on creating advanced formulations that can effectively disperse the molecule in an aqueous environment. These include:
-
Co-solvent Systems: Blending water with one or more water-miscible organic solvents.[2]
-
Nanoemulsions: Creating stable, small-droplet oil-in-water emulsions that carry the dissolved drug.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin molecule.
-
Solid Dispersions: Dispersing the drug in a solid hydrophilic polymer matrix at a molecular level.[3]
Q3: Which of these methods is most suitable for my research?
A3: The choice of method depends on several factors, including the desired final concentration, the intended application (e.g., in vitro assay, oral formulation), stability requirements, and available laboratory equipment. The decision-making process can be guided by the following logic:
Troubleshooting Guides
Issue 1: Precipitation occurs when adding my this compound stock solution (in organic solvent) to an aqueous buffer.
-
Cause: This is a common issue known as "crashing out." The organic solvent from your stock solution disperses into the aqueous phase, but the this compound cannot remain dissolved in the now predominantly aqueous environment.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Use a Co-solvent System: Instead of adding a small amount of stock to a pure aqueous buffer, prepare a buffer system that already contains a certain percentage of a water-miscible organic solvent (co-solvent). A 1:2 solution of ethanol:PBS has been shown to solubilize milbemycin oxime at approximately 0.3 mg/mL.[2]
-
Incorporate Surfactants: Add a small amount of a biocompatible surfactant (e.g., Tween-80) to your aqueous buffer before adding the drug stock solution. The surfactant can help to form micelles that encapsulate the drug.
-
Issue 2: My nanoemulsion formulation is unstable and shows phase separation over time.
-
Cause: Nanoemulsion instability can be due to several factors, including an improper ratio of oil, surfactant, and co-surfactant, incorrect preparation method, or Ostwald ripening.[4][5]
-
Troubleshooting Steps:
-
Optimize Surfactant-to-Co-surfactant Ratio (Km): The ratio of surfactant to co-surfactant is critical for stabilizing the oil droplets. For milbemycin oxime, a Km of 2:1 (e.g., Tween-80 to anhydrous ethanol) has been shown to be effective.
-
Optimize Surfactant Mixture-to-Oil Ratio (Smix/Oil): The amount of the surfactant/co-surfactant mixture relative to the oil phase is also crucial. A ratio of 7:3 has been successfully used for milbemycin oxime nanoemulsions.
-
Ensure Proper Mixing During Titration: When preparing a nanoemulsion using the phase inversion composition (PIC) method, the aqueous phase must be added very slowly (dropwise) to the oil/surfactant/drug mixture under continuous, vigorous stirring. This slow addition is critical for the formation of small, stable droplets.
-
Check for Thermodynamic Stability: Subject your formulation to stress tests, such as freeze-thaw cycles (e.g., three cycles between -21°C and +25°C for 48 hours each) and centrifugation (e.g., 10,000 rpm for 15 minutes) to quickly assess stability.[6]
-
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of milbemycin oxime in various solvents and formulation excipients.
Table 1: Solubility in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Ethanol (anhydrous) | Very soluble[7] | [7] |
| Ethanol | ~20 | [2] |
| Ethyl Acetate | Very soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100[3] | [3] |
| Dimethylformamide (DMF) | ~15 | [2] |
Table 2: Solubility in an Aqueous Co-solvent System
| Solvent System | Approximate Solubility (mg/mL) | Reference |
| Ethanol:PBS (pH 7.2) (1:2 ratio) | ~0.3 | [2] |
Table 3: Solubility in Excipients for Nanoemulsion Formulation at 25°C
| Excipient Type | Excipient Name | Solubility (mg/mL, Mean ± SD) |
| Oils | Isopropyl myristate (IPM) | 12.51 ± 0.23 |
| Soybean oil | 10.15 ± 0.19 | |
| Ethyl oleate | 15.32 ± 0.31 | |
| Butyl acetate | 20.47 ± 0.42 | |
| Ethyl butyrate (B1204436) | 45.68 ± 0.89 | |
| Clove oil | 18.93 ± 0.37 | |
| Diethyl malonate | 35.24 ± 0.65 | |
| Oleate | 13.88 ± 0.26 | |
| Surfactants | Tween-80 | 110.54 ± 2.15 |
| RH-40 | 85.32 ± 1.67 | |
| Tween-20 | 70.19 ± 1.38 | |
| Co-surfactants | Anhydrous ethanol | 150.26 ± 2.94 |
| Glycerol | 5.78 ± 0.11 | |
| Polyethylene glycol-400 | 65.43 ± 1.28 | |
| Isopropanol | 98.76 ± 1.93 | |
| 1,2-propylene glycol | 40.11 ± 0.78 |
Data for Table 3 is adapted from a study on milbemycin oxime nanoemulsions.[6]
Experimental Protocols
Protocol 1: Preparation of a Milbemycin Oxime Nanoemulsion using the Phase Inversion Composition (PIC) Method
This protocol is based on the successful formulation of an oil-in-water (O/W) nanoemulsion for milbemycin oxime.
Materials:
-
This compound
-
Oil Phase: Ethyl butyrate
-
Surfactant: Tween-80
-
Co-surfactant: Anhydrous ethanol
-
Aqueous Phase: Distilled water
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Burette or dropper for slow addition of water
Workflow:
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. oatext.com [oatext.com]
Technical Support Center: Optimizing HPLC Separation of Milbemycin A3 Oxime
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of milbemycin A3 oxime and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for column selection when developing a separation method for this compound?
A1: A reversed-phase C18 column is the most common and successful stationary phase for the separation of milbemycin oxime and its related substances.[1][2][3][4] Columns with smaller particle sizes (e.g., 2.7 µm) can provide higher efficiency and better resolution.[1][3][5]
Q2: Which mobile phase composition should I start with?
A2: For this compound, which is a large macrocyclic lactone, a mixture of an aqueous component and organic solvents is standard.[6] Several successful methods use:
-
Isocratic elution: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate.[1][3][4] An isocratic mobile phase of 30% 0.05% phosphoric acid in water and 70% of a methanol/acetonitrile mixture (6:4, v/v) has also been reported.[2]
-
Gradient elution: This is often necessary for separating milbemycin A3 and A4 oximes from numerous related substances and degradation products.[1][3][5][6] A common approach involves a two-solvent system, such as:
Q3: My peak shape is poor, showing significant tailing. What can I do?
A3: Peak tailing for compounds like milbemycin oxime on silica-based columns can be caused by interactions with residual silanol (B1196071) groups on the stationary phase. Strategies to improve peak shape include:
-
Lowering the mobile phase pH: Operating at a low pH (e.g., 2.5-3.0) with a buffer like phosphate (B84403) or an acid additive like perchloric or phosphoric acid can help neutralize the silanol groups, minimizing unwanted interactions.[1][5][7]
-
Adding a competing base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, though this may reduce column lifetime.[7]
Q4: What is the optimal column temperature for this separation?
A4: Many validated methods for milbemycin oxime separation utilize an elevated column temperature, typically around 50 °C.[1][2][3][5] Increasing the temperature can lower mobile phase viscosity, which may improve peak efficiency and reduce run times. However, temperature can also alter selectivity, so it should be evaluated during method development.[8]
Q5: What UV detection wavelength is most appropriate for this compound?
A5: The optimal UV detection wavelength for milbemycin oxime is generally between 240 nm and 253 nm.[1][2][5][9] Wavelengths of 240 nm, 244 nm, and 253 nm have been successfully used in various validated methods.[3][5][9]
Troubleshooting Guide
Problem: Poor resolution between this compound and other related substances.
-
Solution: Commercial batches of milbemycin oxime can contain over 25 related substances, making separation challenging.[1][3][5][10]
-
Switch to Gradient Elution: If using an isocratic method, switching to a gradient elution is highly recommended. This provides greater control over the mobile phase strength, which is crucial for separating compounds with similar chromatographic properties.[1][3][6]
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvents. For example, in a methanol/acetonitrile system, fine-tuning the ratio can alter selectivity. Introducing other solvents like isopropanol (B130326) or ethanol in a gradient can also significantly improve separation.[1][3][6]
-
Adjust pH: Modify the pH of the aqueous portion of the mobile phase. Small changes can alter the ionization state of analytes or silanol groups, impacting retention and selectivity.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation, leading to narrower peaks and better resolution.[1][5]
-
Problem: Inconsistent or drifting retention times.
-
Solution:
-
Ensure Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase before each injection, especially when using gradient elution.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Premixing the mobile phase components can prevent variability from the pump's mixing performance.
-
Maintain Consistent Temperature: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can cause retention times to drift.[8]
-
Problem: Low signal intensity or sensitivity.
-
Solution:
-
Verify Detection Wavelength: Confirm that the detector is set to the wavelength of maximum absorbance for milbemycin oxime (around 240-245 nm).[1][3][5]
-
Increase Injection Volume: Carefully increase the sample injection volume. Ensure this does not lead to peak distortion or column overload.
-
Check Sample Preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation in the injector or on the column.
-
Inspect Lamp and Detector: Check the detector's lamp for age or failure, as this can lead to a decrease in signal intensity.
-
Experimental Protocols & Data
Summary of Reported HPLC Methods
The following table summarizes various HPLC methods that have been successfully used for the analysis of milbemycin oxime.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | HALO C18 (100x4.6 mm, 2.7 µm)[5] | Supelco Ascentis Express C18 (100x3.0 mm, 2.7 µm)[2] | Inertsil-C18 ODS (150x4.6 mm, 5 µm)[4] | Waters C18 (100x3.0 mm, 3.5 µm)[3] |
| Elution Type | Gradient[5] | Isocratic[2] | Isocratic[4] | Isocratic[3] |
| Mobile Phase A | Water/ACN/Perchloric Acid (70:30:0.06)[5] | 30% (v/v) of 0.05% Phosphoric Acid in Water[2] | Methanol/Water (70:30 v/v)[4] | Acetonitrile/5mM Ammonium Acetate (85:15 v/v)[3] |
| Mobile Phase B | IPA/Methanol/1,4-Dioxane/Perchloric Acid (50:45:5:0.06)[5] | 70% (v/v) of Methanol/ACN (6:4)[2] | N/A | N/A |
| Flow Rate | 0.5 mL/min[5] | 0.5 mL/min[2] | 1.0 mL/min[4] | Not Specified |
| Temperature | 50 °C[5] | 50 °C[2] | Ambient[4] | Not Specified |
| Detection | 240 nm[5] | 244 nm[2] | 353 nm | Not Specified |
| Injection Vol. | 6 µL[5] | Not Specified | 20 µL[4] | Not Specified |
| Note: 353 nm was used for simultaneous detection with Lufenuron.[4] |
Detailed Example Protocol: Gradient HPLC Method
This protocol is based on a validated stability-indicating method for separating milbemycin oxime from its related substances and degradation products.[5]
1. HPLC System and Conditions:
-
Column: HALO® C18, 100 mm × 4.6 mm, 2.7 µm particle size
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 6 µL
2. Mobile Phase Preparation:
-
Mobile Phase A (MPA): Prepare a mixture of water, acetonitrile, and perchloric acid in a ratio of 70:30:0.06 (v/v/v).
-
Mobile Phase B (MPB): Prepare a mixture of isopropanol, methanol, 1,4-dioxane, and perchloric acid in a ratio of 50:45:5:0.06 (v/v/v/v).
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
3. Gradient Program:
-
A specific gradient program should be developed by varying the proportion of MPA and MPB over time to achieve optimal separation. The exact gradient is often proprietary but typically involves starting with a high percentage of MPA and gradually increasing the percentage of MPB to elute more hydrophobic compounds.
4. Sample Preparation:
-
Accurately weigh and dissolve the milbemycin oxime sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and run the gradient program.
-
Integrate the peaks and quantify this compound based on a standard of known concentration.
Visualizations
Caption: Workflow for HPLC method development for this compound.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. ijirt.org [ijirt.org]
- 5. Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
identifying degradation products of milbemycin A3 oxime under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of milbemycin A3 oxime under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound, as part of the broader milbemycin oxime drug substance, are typically conducted under the stress conditions outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide, H₂O₂) at room temperature.[1][2][3]
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the solid drug substance or a solution to UV and/or visible light.
Q2: What are the major degradation products observed for milbemycin oxime under stress conditions?
A2: Studies on milbemycin oxime (a mixture of milbemycin A3 and A4 oximes) have identified several degradation products (DPs).[1][2][3] While specific degradation pathways can be complex, some key transformations include hydrolysis of the lactone ring, isomerization, and oxidation. For instance, under oxidative stress with H₂O₂, a 3,4-dihydroperoxide derivative has been identified as a major degradation product.[1][2][3] Under acidic conditions, degradation pathways can be initiated, leading to various structural modifications.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the primary technique for separating and quantifying this compound from its degradation products.[1][2][4][5] For structural elucidation and identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is essential.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural characterization of isolated degradation products.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor chromatographic peak shape (tailing or fronting) for this compound or its degradation products. | 1. Inappropriate mobile phase pH.2. Column degradation or contamination.3. Sample solvent mismatch with the mobile phase.4. Column overload. | 1. Adjust the mobile phase pH. The use of a buffer or a small amount of acid (e.g., formic or perchloric acid) can improve peak shape.[2][5]2. Flush the column with a strong solvent, or replace the column if it's old or has been subjected to harsh conditions.3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.4. Reduce the injection volume or the concentration of the sample. |
| Inadequate separation of degradation products from the parent drug or from each other. | 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.3. Gradient elution profile is not optimized. | 1. Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase is a common strategy.[1][2][3]2. Use a different column with a different stationary phase (e.g., C18, C8) or particle size. A column with a smaller particle size can provide higher resolution.[1][2][3]3. Adjust the gradient slope, initial and final mobile phase compositions, and the duration of the gradient to improve separation. |
| Inconsistent retention times. | 1. Fluctuation in column temperature.2. Inconsistent mobile phase preparation.3. Pump malfunction or leaks in the HPLC system. | 1. Use a column oven to maintain a constant temperature.[2][5]2. Ensure accurate and consistent preparation of the mobile phase for each run.3. Check the HPLC system for any leaks and ensure the pump is delivering a constant flow rate. |
| Difficulty in identifying degradation products by LC-MS. | 1. Low abundance of the degradation product.2. In-source fragmentation.3. Co-elution with other components. | 1. Concentrate the sample or use a more sensitive mass spectrometer.2. Optimize the MS source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation.3. Improve the chromatographic separation to isolate the peak of interest. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the mixture at 80°C for a specified duration (e.g., 2 hours).
-
Cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to the desired concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Dilute with the mobile phase to the desired concentration.
-
-
Thermal Degradation:
-
For solid-state studies, place the powdered drug substance in a hot air oven at 80°C for a specified duration.
-
For solution-state studies, reflux a solution of the drug in a suitable solvent at a high temperature for a specified duration.
-
Dissolve/dilute the sample in the mobile phase to the desired concentration.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to a combination of UV and visible light in a photostability chamber.
-
Dissolve/dilute the sample in the mobile phase to the desired concentration.
-
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution with the mobile phase. Also, prepare blank solutions of the stressor agents.
-
Analysis: Analyze all the stressed samples, control samples, and blanks using a validated stability-indicating HPLC or LC-MS method.
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.[1][2][3]
-
Column: HALO C18 (100 x 4.6 mm, 2.7 µm) or equivalent.[1][2][3]
-
Gradient Elution: A gradient program should be developed to ensure the separation of all degradation products. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The extent of degradation of milbemycin oxime under various stress conditions can be summarized as follows. Note that these values are indicative and can vary based on the precise experimental conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Major Degradation Products (DPs) Observed |
| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 10-20% | Multiple DPs |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp | 15-30% | Multiple DPs |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 20-40% | 3,4-dihydroperoxide and other oxidative DPs |
| Thermal (Solid) | - | 48 hours | 80°C | 5-15% | Several DPs |
| Photolytic (Solution) | UV/Vis Light | 7 days | Room Temp | 10-25% | Photodegradants |
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
overcoming challenges in the formulation of milbemycin A3 oxime for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the formulation of milbemycin A3 oxime for experimental use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of this compound.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: This is a common issue due to the poor water solubility of this compound.[1][2] The recommended method for preparing aqueous solutions is to first dissolve the compound in an organic solvent.
-
Recommended Solvents: High-purity ethanol (B145695), methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are suitable choices.[1][2]
-
Procedure: Prepare a concentrated stock solution in one of the recommended organic solvents. Then, slowly add the stock solution to your aqueous buffer while stirring to achieve the desired final concentration.
-
Solvent Consideration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may have effects on cells or organisms. It is advisable to run a vehicle control with the same concentration of the solvent.
Q2: I observed precipitation when I diluted my stock solution into my cell culture medium or buffer.
A2: Precipitation upon dilution into an aqueous phase is a strong indication that the solubility limit of this compound has been exceeded.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase Organic Solvent Percentage: If your experimental system can tolerate it, a slight increase in the percentage of the organic co-solvent (like ethanol or DMSO) in the final solution can help maintain solubility. For instance, a 1:2 solution of ethanol to PBS has been shown to solubilize milbemycin oxime up to approximately 0.3 mg/mL.
-
Use of Surfactants: For certain applications, non-ionic surfactants like Tween-80 can be used to improve solubility and prevent precipitation.[3] This should be carefully evaluated for compatibility with your experimental model.
Q3: My prepared aqueous solution of this compound seems to have lost activity over a short period.
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised not to store aqueous solutions for more than one day.
-
Fresh Preparation: Always prepare fresh aqueous working solutions from your stock solution for each experiment.
-
Stock Solution Stability: Concentrated stock solutions in anhydrous organic solvents like DMSO are much more stable. When stored at -20°C or -80°C, they can be stable for at least one to two years, respectively. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: I am seeing inconsistent results between experiments using the same formulation.
A4: Inconsistent results can stem from issues with formulation potency and reproducibility, especially in aqueous suspensions.
-
Ensure Complete Dissolution: Before making dilutions, ensure that the this compound is completely dissolved in the stock solvent.
-
Vortexing: Vortex the stock solution before preparing dilutions and vortex the final working solution before adding it to your experiment to ensure homogeneity.
-
Aqueous Suspension Instability: A study on compounded aqueous suspensions of milbemycin oxime showed a significant decrease in concentration over 28 days, with some preparations deviating from their labeled strength by more than 10%. This highlights the instability of aqueous suspensions and the importance of using freshly prepared solutions.
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound?
This compound is a semi-synthetic macrocyclic lactone. It is a crystalline solid with poor water solubility but is soluble in several organic solvents.
What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in organic solvents like DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.
What is the mechanism of action of this compound?
This compound acts by opening glutamate-sensitive chloride channels in the neurons of invertebrates, which leads to hyperpolarization of the cells and paralysis.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | |
| DMSO | ~15 mg/mL | |
| Dimethylformamide (DMF) | ~15 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | |
| Water | Poor/Limited |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | Up to 1 year | |
| Stock Solution in DMSO | -80°C | Up to 2 years | |
| Aqueous Solution | Room Temperature/Refrigerated | Not recommended for more than 1 day |
Experimental Protocols
Protocol for Preparation of a this compound Research Formulation
Objective: To prepare a stock solution and a working aqueous solution of this compound for in vitro or in vivo research.
Materials:
-
This compound powder
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound powder (e.g., 5 mg) into the tube.
-
Calculate the volume of DMSO needed to achieve the desired concentration (e.g., for 5 mg of this compound with a molecular weight of 541.67 g/mol , to make a 10 mM solution, you would add approximately 923 µL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in PBS):
-
Thaw a single aliquot of the stock solution.
-
Vortex the stock solution gently.
-
Calculate the volume of the stock solution needed for the desired final concentration and volume. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
In a new sterile tube, add the desired volume of the aqueous buffer (e.g., 999 µL of PBS).
-
While gently vortexing or stirring the aqueous buffer, add the calculated volume of the stock solution (e.g., 1 µL).
-
Continue to vortex for a few seconds to ensure homogeneity.
-
Use this freshly prepared working solution for your experiment immediately. Do not store the aqueous solution.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
optimizing storage conditions to prevent degradation of milbemycin A3 oxime
Welcome to the technical support center for milbemycin A3 oxime. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and preventing the degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] Some suppliers may also recommend storage at or below 30°C for shorter periods.[3] Always refer to the manufacturer's specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions can be prepared by dissolving this compound in organic solvents such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolution.[1] For optimal stability, stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]
Q3: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and solubility.[1] If you need to prepare an aqueous solution, it is best to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[1]
Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?
Inconsistent results can indeed be a sign of compound degradation. This compound is susceptible to degradation under various conditions, including exposure to acids, bases, oxidizing agents, heat, and light.[4][5][6] A study on compounded aqueous suspensions of milbemycin oxime revealed significant decreases in concentration over a 28-day period, highlighting the potential for degradation in non-ideal formulations.[7] To troubleshoot, it is crucial to re-evaluate your storage and handling procedures.
Q5: What are the main degradation pathways for this compound?
Forced degradation studies have shown that this compound can degrade through several pathways, including hydrolysis (acid and base-catalyzed), oxidation, and photolysis.[4][5][6] Under acidic conditions, degradation can occur, and exposure to light can also lead to the formation of various degradation products.[8][9]
Q6: How can I detect and quantify the degradation of this compound in my samples?
The most common methods for detecting and quantifying this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][10][11] These techniques allow for the separation and identification of the parent compound from its degradants.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Estimated Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Crystalline Solid | ≤ 30°C | Shorter-term (refer to manufacturer)[3] |
| Stock Solution | -80°C | Up to 2 years[2] |
| Stock Solution | -20°C | Up to 1 year[2] |
| Aqueous Solution | Room Temperature | ≤ 1 day[1] |
Table 2: Solubility of Milbemycin Oxime
| Solvent | Solubility |
| Ethanol | ~20 mg/mL[1] |
| DMSO | ~15 mg/mL[1] |
| Dimethylformamide (DMF) | ~15 mg/mL[1] |
| Aqueous Buffers | Sparingly soluble[1] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Stressed Conditions
This protocol outlines a forced degradation study to evaluate the stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.
-
Aliquot the stock solution into separate, protected vials for each stress condition.
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Place a solid sample and a solution aliquot in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solid sample and a solution aliquot to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
4. Sample Analysis:
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify any degradation products.[4][11]
5. Data Analysis:
-
Calculate the percentage of degradation for each stress condition at each time point.
-
Characterize the major degradation products using mass spectrometry and, if possible, NMR.[4][5]
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A troubleshooting guide for inconsistent results with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. toku-e.com [toku-e.com]
- 4. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing variability in potency of compounded milbemycin oxime suspensions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potency variability in compounded milbemycin oxime suspensions.
Troubleshooting Guide
Consistently achieving the target potency in compounded suspensions can be challenging. The following table outlines common issues, their potential causes, and actionable solutions to troubleshoot variability in your experimental preparations.
| Issue | Potential Causes | Recommended Solutions |
| Potency is lower than the target concentration. | - Incomplete Solubilization: Milbemycin oxime is poorly soluble in water.[1] - Degradation: The active pharmaceutical ingredient (API) may have degraded due to exposure to light, heat, or incompatible excipients.[2][3] Milbemycin oxime is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[2][3] - Inaccurate Weighing: Errors in weighing the milbemycin oxime powder. | - Vehicle Selection: Utilize a suitable suspending vehicle. Anhydrous, oil-based vehicles can be beneficial for water-unstable drugs. For aqueous suspensions, ensure the use of appropriate wetting agents. - Environmental Control: Compound in an area with controlled temperature and lighting. Protect the suspension from light by using amber containers. - Weighing Procedures: Calibrate balances daily. Use an appropriate balance for the quantity being weighed and employ proper weighing techniques. |
| Potency is higher than the target concentration. | - Inaccurate Vehicle Measurement: Incorrect volume of the suspending vehicle was added. - Solvent Evaporation: If using a volatile solvent, evaporation can concentrate the suspension. | - Volumetric Accuracy: Use calibrated volumetric glassware for measuring the vehicle. - Container Sealing: Ensure containers are tightly sealed to prevent solvent loss, especially during mixing or storage. |
| High variability in potency between batches. | - Inconsistent Compounding Procedure: Lack of a standardized protocol for preparation. - Non-uniform Particle Size: Variation in the particle size of the milbemycin oxime powder can affect dissolution and distribution. - Inadequate Mixing: Insufficient mixing can lead to non-uniform distribution of the drug in the suspension. | - Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the compounding process. - Particle Size Analysis: If possible, characterize the particle size of the API before compounding. Use a consistent source of milbemycin oxime. - Homogenization: Employ a homogenizer or a high-shear mixer to ensure uniform dispersion of the drug particles. |
| Potency decreases over time (instability). | - Chemical Instability: Degradation of milbemycin oxime. - Physical Instability: Sedimentation and caking of suspended particles, leading to inaccurate dosing. - Improper Storage: Exposure to adverse temperature and light conditions. | - Stability-Indicating Method: Use a validated stability-indicating HPLC method to accurately assess potency over time. - Suspending Agents: Incorporate appropriate suspending agents to prevent rapid settling of particles. - Storage Conditions: Store suspensions at recommended temperatures, typically between 20-25°C (68-77°F), and protect from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in ensuring the potency of a compounded milbemycin oxime suspension?
A1: The most critical factor is ensuring the uniform distribution of the milbemycin oxime particles throughout the vehicle. This is achieved through a combination of proper particle size reduction, the use of an appropriate suspending vehicle, and thorough homogenization.
Q2: What type of vehicle is recommended for compounding milbemycin oxime suspensions?
A2: The choice of vehicle is crucial. Since milbemycin oxime is poorly soluble in water, an anhydrous (oil-based) vehicle may offer better stability for the API. If an aqueous suspension is necessary, a suspending vehicle containing appropriate wetting and suspending agents is required to ensure uniform dispersion and prevent rapid sedimentation.
Q3: How does particle size affect the potency and stability of the suspension?
A3: Smaller and more uniform particle sizes generally lead to better content uniformity and stability in suspensions. Large particles tend to settle faster, which can lead to inaccurate dosing if the suspension is not adequately shaken.
Q4: What are the best practices for mixing milbemycin oxime suspensions?
A4: It is recommended to use a high-shear mixer or homogenizer to ensure a uniform dispersion of the milbemycin oxime particles. Simple manual shaking may not be sufficient to achieve homogeneity, especially for larger batches. Always ensure the suspension is thoroughly shaken before each dose is drawn.
Q5: What are the ideal storage conditions for a compounded milbemycin oxime suspension?
A5: Compounded milbemycin oxime suspensions should be stored at a controlled room temperature, typically between 20-25°C (68-77°F), and protected from light by using amber or opaque containers. Refrigeration is generally not recommended unless specified by the formulation, as it can increase the viscosity of the vehicle and affect redispersibility.
Q6: How can I verify the potency and stability of my compounded suspension?
A6: The most reliable method for verifying potency and stability is through High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method should be used to separate the active milbemycin oxime from any potential degradants, ensuring an accurate measurement of the drug's concentration over time.
Experimental Protocols
Protocol 1: Preparation of a Milbemycin Oxime Oral Suspension (Aqueous Vehicle)
1. Materials and Equipment:
-
Milbemycin Oxime API
-
Suspending vehicle (e.g., a commercially available oral suspension vehicle)
-
Wetting agent (e.g., glycerin)
-
Purified water
-
Mortar and pestle
-
Electronic balance
-
Graduated cylinders
-
Homogenizer or high-shear mixer
-
Amber glass bottles with screw caps
2. Procedure:
-
Calculate the required amounts of milbemycin oxime, wetting agent, and suspending vehicle based on the desired final concentration and volume.
-
Accurately weigh the milbemycin oxime powder using an electronic balance.
-
Place the weighed milbemycin oxime in a mortar.
-
Add a small amount of the wetting agent to the powder and triturate with the pestle to form a smooth paste. This step is crucial for reducing particle size and preventing clumping.
-
Gradually add the suspending vehicle to the paste while continuously mixing.
-
Transfer the mixture to a calibrated graduated cylinder and add the remaining vehicle to reach the final volume.
-
Use a homogenizer or high-shear mixer to ensure uniform dispersion of the particles.
-
Transfer the final suspension into an amber glass bottle and label it appropriately with the concentration, date of preparation, and storage instructions.
Protocol 2: Potency Determination by High-Performance Liquid Chromatography (HPLC)
1. Materials and Equipment:
-
Compounded milbemycin oxime suspension
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Milbemycin oxime reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.5 mmol/L)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase: 14% 0.5 mmol/L ammonium acetate buffer and 86% acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 249 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
3. Procedure:
-
Standard Preparation: Prepare a stock solution of the milbemycin oxime reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation:
-
Thoroughly shake the compounded suspension.
-
Accurately pipette a known volume of the suspension and dilute it with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a standard curve.
-
Inject the prepared sample.
-
Quantify the milbemycin oxime concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Workflow for Compounding and Potency Testing.
Caption: Factors Influencing Potency Variability.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Milbemycin A3 Oxime Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of milbemycin A3 oxime. The objective is to offer a detailed overview of different methodologies, enabling researchers to select and implement the most suitable approach for their specific needs in quality control and stability testing. The information is compiled from peer-reviewed scientific literature, presenting a side-by-side look at key performance parameters and experimental protocols.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For milbemycin oxime, a macrocyclic lactone anthelmintic, such methods are crucial for ensuring its safety, efficacy, and quality throughout its shelf life. Milbemycin oxime drug substance is a mixture of two major components: this compound (MO A3) and milbemycin A4 oxime (MO A4). The development of a robust stability-indicating HPLC method involves subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[1] The method must then be able to separate the intact drug from these degradants.
Comparison of Validated HPLC Methods
Several research groups have developed and validated stability-indicating HPLC methods for milbemycin oxime. The following table summarizes the key chromatographic conditions and validation parameters from a selection of published methods. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)[2] | HALO® C18 (100 mm × 4.6 mm, 2.7 µm)[3] | Shimadzu Ultra C18 (100 x 2.1 mm, 3.0 μm) | Phenomenex® C18 (150 × 4.60 mm, 5 μm) |
| Mobile Phase | Isocratic: 30% 0.05% phosphoric acid in water and 70% methanol/acetonitrile (6:4, v/v) | Gradient: A: water/acetonitrile (60/40, v/v), B: ethanol/isopropanol (50/50, v/v) | Not specified in detail | Isocratic: Acetonitrile:methanol:ultrapure water (53:35:12, v/v/v) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection Wavelength | 244 nm | 240 nm | Not specified | 250 nm |
| Linearity Range | 0.1–150% of analytical concentration (0.6 mg/mL) | 0.1% to 120% of the target analytical concentration | 2 to 10 µg/mL for Milbemycin Oxime | 0.24 to 0.36 mg/mL for Moxidectin (related milbemycin) |
| Correlation Coefficient (r²) | > 0.999 | Not specified | 0.9999 | Not specified |
| LOD | 0.2 μg/mL | 0.03% of the analytical concentration | 0.1114 µg/mL | Not specified |
| LOQ | 0.6 μg/mL | 0.1% of the analytical concentration | 0.3376 µg/mL | Not specified |
| Accuracy (% Recovery) | Not specified | Good accuracy in the range of 0.1% to 120% | 98.0 to 102% | Not specified |
| Precision (% RSD) | Not specified | Not specified | Not more than 2.0 | Not specified |
Experimental Protocols
To provide a practical understanding, this section details a representative experimental protocol for the validation of a stability-indicating HPLC method for this compound, based on methodologies described in the literature.
Stress Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.
-
Acid Hydrolysis: Milbemycin oxime is treated with an acid solution (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room temperature or with heating.
-
Oxidative Degradation: The sample is treated with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C) for a specified period.
-
Photolytic Degradation: The drug substance (in solid and solution form) is exposed to UV and visible light.
HPLC Method Validation
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is demonstrated by comparing the chromatograms of stressed and unstressed samples.
-
Linearity: A series of solutions of milbemycin oxime are prepared at different concentrations and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient is determined.
-
Range: The range of the analytical method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The accuracy is determined by the recovery of known amounts of milbemycin oxime spiked into a placebo mixture. The percentage of recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision is assessed by analyzing multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The precision is evaluated by analyzing the same sample on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for this compound.
Caption: Workflow for validating a stability-indicating HPLC method.
Conclusion
The selection of an appropriate stability-indicating HPLC method for this compound is critical for ensuring drug quality and regulatory compliance. This guide has provided a comparative overview of several validated methods, highlighting their key operational parameters and performance characteristics. By presenting detailed experimental protocols and a clear workflow visualization, researchers and drug development professionals can make informed decisions when establishing or transferring analytical methods for the stability testing of this compound. The presented data indicates that robust and reliable methods are available, with the choice of method depending on specific laboratory equipment, desired run times, and sensitivity requirements.
References
- 1. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Milbemycin A3 Oxime and Milbemycin A4 Oxime Efficacy
In the realm of veterinary parasiticides, milbemycin oxime stands as a cornerstone for the control of a broad spectrum of internal and external parasites. This potent macrocyclic lactone is, in fact, a mixture of two homologous compounds: milbemycin A3 oxime and milbemycin A4 oxime. While commercial formulations typically contain a fixed ratio of these two active ingredients, a deeper understanding of their individual characteristics is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the efficacy of this compound and milbemycin A4 oxime, supported by available experimental data and detailed methodologies.
Pharmacokinetic Profile: A Tale of Two Homologues
| Pharmacokinetic Parameter | This compound | Milbemycin A4 Oxime | Host Species |
| Oral Bioavailability | 80.5%[1][2] | 65.1%[1][2] | Dog |
| Terminal Plasma Half-life (t½) | 1.6 ± 0.4 days[2] | 3.3 ± 1.4 days[2] | Dog |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg[1][2] | 41 ± 12 mL/h/kg[1][2] | Dog |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg[2] | 2.6 ± 0.6 L/kg[2] | Dog |
Table 1: Comparative Pharmacokinetics of this compound and Milbemycin A4 Oxime in Dogs.
The data clearly indicates that this compound has a higher oral bioavailability, meaning a larger fraction of the administered dose reaches the systemic circulation.[1][2] Conversely, it is cleared from the body more rapidly than milbemycin A4 oxime, as shown by its higher systemic clearance and shorter half-life.[1][2] The longer half-life of milbemycin A4 oxime suggests a more sustained presence in the bloodstream, which could be advantageous for providing prolonged protection against certain parasites.[2] These pharmacokinetic differences likely underpin the rationale for the specific ratio of these two compounds in commercial veterinary products, aiming to balance rapid action with sustained efficacy.[4][5][6][7][8][9]
Mechanism of Action: A Shared Pathway to Paralysis
Both milbemycin A3 and A4 oximes exert their antiparasitic effects through the same fundamental mechanism of action.[7] They act as agonists at glutamate-gated chloride ion channels (GluCls) which are found in the nerve and muscle cells of invertebrates.[7] The binding of milbemycin oximes to these channels leads to an influx of chloride ions into the cells, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the transmission of nerve signals, resulting in flaccid paralysis and ultimately the death of the parasite.
Experimental Protocols: A Framework for Efficacy Evaluation
While specific protocols for direct comparative studies are lacking, the following generalized methodologies are representative of how the efficacy of milbemycin-based anthelmintics and acaricides is typically evaluated.
Anthelmintic Efficacy (e.g., against Toxocara canis)
A common method to assess the efficacy against intestinal nematodes is the fecal egg count reduction test (FECRT).
-
Animal Selection and Acclimation: A cohort of naturally or experimentally infected animals (e.g., dogs for Toxocara canis) is selected. The animals are acclimated to the study conditions for a period of at least 7 days.
-
Pre-treatment Fecal Analysis: Fecal samples are collected from each animal prior to treatment to determine the baseline parasite egg count (eggs per gram of feces).
-
Randomization and Treatment: Animals are randomly allocated to a treatment group (receiving milbemycin oxime) and a control group (receiving a placebo). The drug is administered orally at the specified dose.
-
Post-treatment Fecal Analysis: Fecal samples are collected again at predetermined intervals post-treatment (e.g., 7 and 14 days).
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated for the treated group compared to the control group using the following formula:
Efficacy (%) = [1 - (T2/T1) / (C2/C1)] x 100
Where:
-
T1 and T2 are the mean egg counts for the treated group before and after treatment, respectively.
-
C1 and C2 are the mean egg counts for the control group before and after treatment, respectively.
-
Acaricidal Efficacy (e.g., against Mites)
The evaluation of efficacy against mites often involves lesion scoring and mite counts.
-
Animal Selection and Diagnosis: Animals showing clinical signs of mange (e.g., sarcoptic or demodectic) are selected. The diagnosis is confirmed by microscopic examination of skin scrapings to identify mites.
-
Lesion Scoring: The severity and extent of skin lesions (e.g., alopecia, erythema, crusting) are scored using a standardized scoring system before treatment.
-
Treatment Administration: The test compound (milbemycin oxime) is administered to the affected animals.
-
Post-treatment Evaluation: At regular intervals post-treatment, skin scrapings are taken from the same body regions to count the number of live mites. Lesion scores are also reassessed.
-
Efficacy Assessment: Efficacy is determined by the percentage reduction in mite counts and the improvement in clinical lesion scores compared to baseline.
Concluding Remarks
While direct, head-to-head efficacy trials of this compound versus milbemycin A4 oxime are not prevalent in the public domain, the available pharmacokinetic data provides valuable insights. The higher bioavailability and faster clearance of this compound suggest it may provide a rapid onset of action, while the longer half-life of milbemycin A4 oxime points towards a more sustained effect. The consistent use of a specific ratio of these two homologues in commercial products strongly suggests a synergistic or complementary relationship, optimized to provide both a quick kill and lasting protection against a wide array of parasites. Future research focusing on the individual efficacy of these compounds against specific parasites would be invaluable for a more complete understanding and could pave the way for the development of even more targeted and effective antiparasitic therapies.
References
- 1. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. jetir.org [jetir.org]
- 6. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
A Comparative Guide to Bioequivalence Studies of Milbemycin Oxime Formulations in Canines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of different oral formulations of milbemycin oxime in canines. The data presented is compiled from multiple studies to assist in the evaluation of generic and novel drug formulations.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from bioequivalence and pharmacokinetic studies of various milbemycin oxime formulations in dogs. These parameters are crucial for assessing the rate and extent of drug absorption.
Table 1: Bioequivalence Study of Generic vs. Reference Milbemycin Oxime/Praziquantel Formulations
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) |
| Test Product (Milbenin®) | Data not explicitly provided | Data not explicitly provided | Data not explicitly provided |
| Reference Product (Milbemax®) | Data not explicitly provided | Data not explicitly provided | Data not explicitly provided |
Note: While the study confirmed bioequivalence with 90% confidence intervals for the ratio of Cmax, AUC0-last, and AUC0-tot falling within the 80-125% acceptance range, specific mean values for these parameters were not detailed in the provided text. The study did note a slower absorption rate for milbemycin oxime compared to praziquantel.[1]
Table 2: Pharmacokinetics of Milbemycin Oxime Tablets vs. Nanoemulsion
| Formulation (1 mg/kg BW) | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (%) |
| Oral Tablets | 0.33 ± 0.07 | 2.47 ± 1.90 | 51.44 ± 21.76 |
| Oral Nanoemulsion | 8.87 ± 1.88 | 0.33 ± 0.13 | 99.26 ± 12.14 |
This study highlights that the nanoemulsion formulation leads to a significantly faster and more complete absorption of milbemycin oxime compared to the conventional tablet form.[2]
Table 3: Dose-Dependent Pharmacokinetics of Milbemycin Oxime Tablets
| Dose (mg/kg BW) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) |
| 0.25 | 36.50 ± 1.40 | 4.14 ± 0.20 | 88.61 |
| 0.5 | 76.11 ± 2.77 | 4.27 ± 0.14 | 74.75 |
| 1.0 | 182.05 ± 7.20 | 4.06 ± 0.13 | 79.96 |
This study demonstrates how the peak plasma concentration (Cmax) of milbemycin oxime increases with the administered dose, while the time to reach peak concentration (Tmax) remains relatively consistent.[3]
Experimental Protocols
The methodologies employed in bioequivalence studies of milbemycin oxime in canines generally adhere to established veterinary guidelines. Below are detailed protocols typical of such studies.
Bioequivalence Study Protocol (Generic vs. Brand)
This protocol is a composite based on several cited studies comparing generic and reference products.[1][4][5][6]
-
Study Design : A common design is the single-center, randomized, two-period, two-treatment, single-dose crossover study.[1][4] This design minimizes individual animal variation. A washout period of at least 30 days is implemented between the two treatment phases to ensure complete elimination of the drug from the system before the next administration.[1][5]
-
Study Animals : Clinically healthy adult dogs, often of a specific breed like Beagles or Siberian Huskies, are used.[4][5] The number of animals is typically sufficient to provide statistical power, for instance, 20 to 24 dogs.[1][4]
-
Dosing and Administration : Animals are fasted for a specified period, usually 8 to 12 hours, before oral administration of the drug.[7][8][9] Water is typically provided ad libitum. The dose administered is based on the labeled recommendations, for example, 0.5 mg of milbemycin oxime per kg of body weight.[6][10]
-
Blood Sampling : Blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include collection at 0 hours (pre-dose) and then at multiple intervals up to 96 hours or more post-dose to adequately capture the absorption, distribution, and elimination phases of the drug.[6][10]
-
Analytical Method : The concentration of milbemycin oxime in the plasma or serum is determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.[1][6][10][11]
-
Pharmacokinetic Analysis : The primary pharmacokinetic parameters, Cmax, AUC0-t (Area Under the Curve from time zero to the last measurable concentration), and Tmax, are calculated from the plasma concentration-time data for each animal.[7]
-
Statistical Analysis : Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC fall within the predetermined range of 80% to 125%.[1][4]
Pharmacokinetic Study Protocol (Tablet vs. Nanoemulsion)
This protocol is based on a study comparing different formulations of milbemycin oxime.[2][11]
-
Study Design : A crossover design is used where each dog receives a single oral dose of the tablet, the nanoemulsion, and an intravenous (IV) dose to determine absolute bioavailability. A washout period separates each treatment.
-
Study Animals : The study utilized six clinically healthy Pekingese dogs.[2]
-
Dosing and Administration : A single dose of 1 mg/kg body weight was administered for each formulation (oral tablet, oral nanoemulsion, and IV solution).[2]
-
Blood Sampling : Blood samples were collected at various time points to characterize the pharmacokinetic profile of each formulation.[2][11]
-
Analytical Method : Milbemycin oxime concentrations in plasma were measured using a validated HPLC method with ultraviolet (UV) detection.[2][11]
-
Pharmacokinetic Analysis : Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, and absolute bioavailability.[2]
Visualizations
The following diagrams illustrate the typical workflow of a bioequivalence study and the logical relationship for determining bioequivalence.
Caption: Experimental workflow for a canine bioequivalence study.
Caption: Logic for determining bioequivalence.
References
- 1. agmv.ro [agmv.ro]
- 2. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 6. Study of bioequivalence of veterinary drugs “Pinpramil” and “Milbemax” in dogs [ouci.dntb.gov.ua]
- 7. rr-americas.woah.org [rr-americas.woah.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. vichsec.org [vichsec.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Assessing the Cross-Reactivity of Milbemycin A3 Oxime in Ligand-Gated Ion Channel Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of milbemycin A3 oxime's potential cross-reactivity with various ligand-gated ion channels (LGICs). While direct quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data from its close structural and functional analogue, ivermectin, to provide a predictive comparison. This information is crucial for researchers designing experiments and interpreting data in the fields of neuropharmacology, parasitology, and drug discovery.
Introduction to this compound and Ligand-Gated Ion Channels
This compound is a macrocyclic lactone primarily known for its anthelmintic, insecticidal, and acaricidal properties. Its primary mode of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[1] However, due to the structural homology among LGICs, there is a potential for cross-reactivity with other channels in both invertebrates and vertebrates. In mammals, macrocyclic lactones are known to interact with gamma-aminobutyric acid type A (GABA-A) receptors.[1]
Understanding the selectivity profile of this compound is critical for evaluating its potential off-target effects and for the development of more selective therapeutic agents. This guide explores its potential interactions with key mammalian LGICs, including GABA-A receptors, glycine (B1666218) receptors (GlyR), and nicotinic acetylcholine (B1216132) receptors (nAChR).
Comparative Analysis of Cross-Reactivity
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the activity of ivermectin, a closely related avermectin, on various LGICs. This data serves as a strong indicator of the potential cross-reactivity profile of this compound. Ivermectin is known to act as a positive allosteric modulator on several of these channels.[2][3][4][5]
| Target Ion Channel | Ligand | Reported Effect | Potency (EC50/IC50) | Species/System | Reference |
| GABA-A Receptor | Ivermectin | Positive Allosteric Modulator | Potentiation EC50: 17.8 nM | Mouse Hippocampal Neurons | [6] |
| Ivermectin | Direct Activation | ~1-2 µM | Recombinant Human | [2] | |
| Glycine Receptor (α1) | Ivermectin | Positive Allosteric Modulator | Potentiation at ≥ 30 nM | Recombinant Human | [4][7] |
| Ivermectin | Direct Activation | ≥ 300 nM | Recombinant Human | [7] | |
| nAChR (α7) | Ivermectin | Positive Allosteric Modulator | Potentiation EC50: 6.8 µM | Rat | [3] |
Note: The data presented for ivermectin should be interpreted as indicative of the potential for this compound to interact with these channels. Further experimental validation is required to determine the precise potency and efficacy of this compound at these targets.
Signaling Pathway of Milbemycin/Ivermectin on Inhibitory LGICs
The primary mechanism of action of milbemycins and avermectins on inhibitory LGICs like GABA-A and glycine receptors is through positive allosteric modulation. This enhances the effect of the endogenous agonist (GABA or glycine), leading to increased chloride ion influx and hyperpolarization of the neuron, thus reducing its excitability. At higher concentrations, they can directly gate the channel in the absence of the agonist.
Caption: Milbemycin/Ivermectin Signaling Pathway
Experimental Protocols
Assessing the cross-reactivity of a compound like this compound on LGICs typically involves two key experimental approaches: electrophysiological assays to measure functional changes in ion channel activity and radioligand binding assays to determine binding affinity.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a robust method for studying the function of heterologously expressed ion channels.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Microinject oocytes with cRNA encoding the subunits of the target ligand-gated ion channel (e.g., specific GABA-A, glycine, or nicotinic acetylcholine receptor subunits).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply the endogenous agonist (e.g., GABA, glycine, or acetylcholine) at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply or pre-apply varying concentrations of this compound with the agonist to measure potentiation or inhibition of the current.
-
To test for direct activation, apply this compound in the absence of the agonist.
-
Record and analyze the current responses to determine EC50 or IC50 values.
Caption: Two-Electrode Voltage Clamp Workflow
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to a receptor.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend and wash the membrane pellet to remove endogenous ligands.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol for GABA-A receptors) that specifically binds to the target receptor.
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Flowchart
Conclusion
The available evidence from studies on the closely related compound ivermectin strongly suggests that this compound has the potential to act as a positive allosteric modulator at mammalian GABA-A and glycine receptors, and may also interact with certain nicotinic acetylcholine receptor subtypes. This cross-reactivity should be a key consideration for researchers using this compound in experimental settings, particularly when interpreting results related to neuronal activity. The experimental protocols detailed in this guide provide a framework for conducting definitive studies to quantify the specific interactions of this compound with these and other ligand-gated ion channels. Such data will be invaluable for a more complete understanding of its pharmacological profile and for the development of future therapeutic agents with improved selectivity.
References
- 1. toku-e.com [toku-e.com]
- 2. Molecular Determinants of Ivermectin Sensitivity at the Glycine Receptor Chloride Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Transmembrane Mutations Convert Ivermectin from a Positive to a Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin, an unconventional agonist of the glycine receptor chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Milbemycin Analogs: Moxidectin and Milbemycin Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of two key milbemycin analogs: moxidectin (B1677422) and milbemycin oxime. The information herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in evaluating these important antiparasitic agents.
Pharmacokinetic Profile Comparison
The pharmacokinetic profiles of moxidectin and milbemycin oxime exhibit significant differences, particularly in their absorption, distribution, and elimination half-life, which influences their duration of action and clinical application. Moxidectin, a more lipophilic compound, generally demonstrates a longer half-life and greater tissue distribution compared to other macrocyclic lactones.[1][2][3]
Table 1: Comparison of Oral Pharmacokinetic Parameters in Dogs
| Parameter | Moxidectin | Milbemycin Oxime | Key Observations |
| Dose Administered | 250 µg/kg | 500 µg/kg | Note: Data is from separate studies with different dosing. |
| Cmax (Peak Plasma Conc.) | 234.0 ± 64.3 ng/mL[4] | 76.1 ± 2.8 ng/mL[5] | Moxidectin reaches a significantly higher peak plasma concentration. |
| Tmax (Time to Peak Conc.) | ~2-3 hours | 4.3 ± 0.1 hours | Both analogs are absorbed relatively quickly after oral administration. |
| Elimination Half-life (t½) | 25.9 days (621.3 ± 149.3 h) | 11.1 ± 0.5 hours | Moxidectin has a remarkably longer elimination half-life, suggesting prolonged activity. |
| AUC (Total Drug Exposure) | 11.8 µg·h/mL (at 250 µg/kg) | 1663.1 ± 51.4 ng·h/mL (at 500 µg/kg) | Moxidectin shows greater total drug exposure. |
| Oral Bioavailability | ~90% | ~75-89% | Both compounds exhibit good oral bioavailability. |
Pharmacodynamic Profile Comparison
The primary pharmacodynamic measure for these compounds in a clinical setting is their efficacy in preventing parasitic infections, most notably heartworm disease caused by Dirofilaria immitis. Recent studies have focused on comparing their effectiveness against macrocyclic lactone (ML)-resistant strains of heartworm. Moxidectin has consistently demonstrated superior efficacy against these resistant strains compared to milbemycin oxime and other avermectins. It is important to note that the high in vivo potency of these drugs is not always mirrored in in vitro assays, suggesting that the host's immune system may play a role in parasite clearance.
Table 2: Comparative Efficacy Against ML-Resistant Dirofilaria immitis (JYD-34 Strain) in Dogs
| Treatment Group | Dosing Regimen | Preventive Efficacy (%) | Reference |
| Moxidectin (Topical) | 2.5 mg/kg (monthly) | 100% | |
| Milbemycin Oxime (Oral) | 0.5 mg/kg (monthly) | 52.2% | |
| Ivermectin (Oral) | 6 µg/kg (monthly) | 29.0% | |
| Selamectin (Topical) | 6 mg/kg (monthly) | 28.8% | |
| Moxidectin (Sustained-Release Injectable) | Single Injection | 98.3 - 100% | |
| Milbemycin Oxime (Oral) | Monthly | 10.5 - 37.7% |
Efficacy was determined by the reduction in adult worm counts at necropsy compared to untreated controls.
Mechanism of Action & Experimental Workflows
The anthelmintic effect of milbemycin analogs is primarily mediated through their interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This binding leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and death of the parasite. Mammals lack these specific GluCls, which contributes to the wide safety margin of these drugs in host animals.
Visualizing the Mechanism and Process
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous, well-defined experimental protocols. Below are summarized methodologies representative of those used to generate the pharmacokinetic and pharmacodynamic data.
Pharmacokinetic Study Protocol (Oral Administration)
-
Animal Model: Healthy adult beagle dogs are typically used, housed individually and acclimated to the study environment. Animals are fasted overnight before drug administration.
-
Drug Administration: A single oral dose of the milbemycin analog (e.g., moxidectin at 250 µg/kg or milbemycin oxime at 500 µg/kg) is administered.
-
Blood Sampling: Blood samples are collected from the jugular or cephalic vein into heparinized or EDTA-containing tubes at multiple time points pre- and post-dosing. A typical schedule includes 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours, and extends for several days or weeks for long-acting compounds like moxidectin.
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Drug concentrations in plasma are quantified using a validated high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Heartworm Preventive Efficacy Study Protocol
-
Animal Model: Laboratory-bred, heartworm-negative dogs are used for these studies.
-
Inoculation: Each dog is experimentally infected via subcutaneous injection with 50 third-stage (L3) infective larvae of a specific Dirofilaria immitis strain (e.g., a known macrocyclic lactone-resistant strain like JYD-34).
-
Treatment: Dogs are randomly allocated to treatment groups. Treatment with the test articles (e.g., moxidectin or milbemycin oxime) is initiated 30 days post-inoculation and administered according to the label-recommended dose and interval (typically monthly). An untreated control group is maintained.
-
Efficacy Assessment: Approximately 4-5 months after the final treatment, all dogs are humanely euthanized for necropsy. The heart and pulmonary arteries are examined, and the number of adult heartworms is counted for each dog.
-
Data Analysis: Preventive efficacy is calculated as the percentage reduction in the geometric mean number of worms in the treated group compared to the untreated control group.
References
- 1. d-nb.info [d-nb.info]
- 2. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
Establishing a Certified Reference Standard for Milbemycin A3 Oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the process for establishing a certified reference standard (CRS) for Milbemycin A3 Oxime, a crucial component in the quality control of veterinary drug products. It further offers a comparative analysis with its closely related compound, Milbemycin A4 Oxime, with which it is often formulated. This document details the necessary analytical methodologies and presents supporting data to ensure the identity, purity, and stability of these reference standards.
Introduction to Milbemycin Oxime and the Need for Certified Reference Standards
Milbemycin oxime is a semi-synthetic, broad-spectrum antiparasitic agent used in veterinary medicine.[1][2] It is a mixture of two homologous macrolide oximes: milbemycin A4 oxime (the major component, typically ~80%) and this compound (the minor component, typically ~20%).[3][4] The efficacy and safety of drug products containing milbemycin oxime are directly linked to the accurate quantification of these active pharmaceutical ingredients (APIs).
Certified reference standards (CRS) are highly characterized materials essential for the quality control of pharmaceuticals.[5] They serve as the benchmark for analytical methods, ensuring the identity, strength, quality, and purity of the drug substance and product. The establishment of a CRS involves a rigorous process of characterization and continuous monitoring.
The Certification Workflow: A Step-by-Step Approach
The establishment of a certified reference standard for this compound follows a well-defined workflow to ensure its suitability for its intended use. This process involves comprehensive characterization of the material's identity, purity, and stability.
Comparative Analysis: this compound vs. Milbemycin A4 Oxime
While this compound is the focus of this guide, a comparison with its major counterpart, milbemycin A4 oxime, is essential for a comprehensive understanding, as they are typically produced and analyzed as a mixture.
Physicochemical Properties
Both milbemycin A3 and A4 oximes are white to off-white crystalline solids with poor water solubility but are soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). Their key physicochemical properties are summarized in the table below.
| Property | This compound | Milbemycin A4 Oxime |
| Molecular Formula | C31H43NO7 | C32H45NO7 |
| Molecular Weight | 541.69 g/mol | 555.72 g/mol |
| Appearance | White to off-white solid | White to light yellow powder |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | Very soluble in anhydrous ethanol, ethyl acetate (B1210297); Sparingly soluble in DMSO |
Purity and Impurity Profile
The purity of a reference standard is its most critical attribute. For milbemycin oxime, which is a mixture, the ratio of A3 and A4 oximes is also a key parameter. High-purity reference standards for both individual isomers are available from various commercial suppliers, with purities typically exceeding 95%. The impurity profile is determined using stability-indicating HPLC methods that can separate the active ingredients from any degradation products or process-related impurities.
| Parameter | This compound | Milbemycin A4 Oxime |
| Typical Purity (as individual standard) | >95% by HPLC | Not explicitly stated, but commercial mixtures have defined ratios |
| Commercial Mixture Ratio (A3:A4) | ~20:80 | ~80:20 |
| Key Impurities | Degradation products from hydrolysis, oxidation, and photolysis | Degradation products from hydrolysis, oxidation, and photolysis |
Experimental Protocols for Characterization
The establishment of a certified reference standard requires the use of validated analytical methods. The following are key experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A stability-indicating HPLC method is essential for determining the purity of this compound and for separating it from milbemycin A4 oxime and other related substances.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.5 mmol/L ammonium (B1175870) acetate buffer (86:14, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 249 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
This method has demonstrated linearity over a concentration range of 0.1–200 μg/mL (R² = 0.999) with a limit of detection (LOD) of 0.025 μg/mL and a limit of quantification (LOQ) of 0.05 μg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of milbemycin A3 and A4 oximes, especially in biological matrices.
Illustrative LC-MS/MS Method:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 542.2 for this compound; 556.2 for Milbemycin A4 Oxime |
| Product Ion (m/z) | 153.1 for this compound; 167.2 for Milbemycin A4 Oxime |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |
This method allows for the sensitive and specific quantification of both isomers in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Stability Studies
The stability of a reference standard is crucial to ensure its integrity over time. Stability studies for milbemycin oxime are conducted under various stress conditions as per ICH guidelines.
Summary of Stability Findings:
| Condition | Observation |
| Short-term (Room Temperature, 6h) | Stable |
| Autosampler (4°C, 26h) | Stable |
| Freeze-Thaw Cycles (-20°C) | Stable |
| Long-term (-20°C, 60 days) | Stable |
| Forced Degradation (Acid, Base, Oxidation) | Degradation observed, with degradation products identified by LC-MS |
These studies indicate that milbemycin oxime is stable under typical storage and handling conditions, but susceptible to degradation under harsh acidic, basic, and oxidative environments.
Conclusion
The establishment of a certified reference standard for this compound is a meticulous process that requires comprehensive physicochemical characterization and stability assessment. While it is a minor component in commercial milbemycin oxime products, its accurate quantification is vital for ensuring the quality and efficacy of these veterinary drugs. This guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to establish and utilize a reliable certified reference standard for this compound. The comparative data with milbemycin A4 oxime highlights the importance of analytical methods capable of resolving and quantifying both isomers accurately.
Signaling Pathway and Experimental Workflow Diagrams
References
Evaluating the Efficacy of Milbemycin A3 Oxime Against Drug-Resistant Parasite Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant parasite strains poses a significant threat to animal and human health, necessitating a thorough evaluation of existing and novel anthelmintics. This guide provides a comparative analysis of the efficacy of milbemycin A3 oxime against drug-resistant parasite strains, with a focus on nematodes and heartworms. While direct comparative data for this compound against all resistant strains is limited, this guide synthesizes available experimental data and provides context through comparisons with other macrocyclic lactones, such as ivermectin and moxidectin (B1677422).
Mechanism of Action and Resistance
This compound, a macrocyclic lactone, exerts its antiparasitic effect by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2][3][4] This binding increases the influx of chloride ions, leading to hyperpolarization of the cell membrane, which results in flaccid paralysis and death of the parasite.[1][2][3][4]
Resistance to macrocyclic lactones is a growing concern and is thought to arise from several mechanisms, including:[5][6][7]
-
Alterations in the target receptor: Changes in the glutamate-gated chloride channels can reduce the binding affinity of macrocyclic lactones.[7]
-
Increased drug efflux: P-glycoprotein pumps can actively transport the drug out of the parasite's cells, reducing its effective concentration at the target site.[6]
-
Metabolic detoxification: Enhanced activity of enzymes that metabolize the drug can lead to its inactivation.[5]
Comparative Efficacy Data
The following tables summarize the available data on the efficacy of milbemycin oxime and other macrocyclic lactones against drug-resistant parasite strains. It is important to note that "milbemycin oxime" is a mixture of this compound and milbemycin A4 oxime.[3]
Efficacy Against Resistant Dirofilaria immitis (Heartworm)
A study directly compared the efficacy of several commercially available heartworm preventives against the JYD-34 strain of Dirofilaria immitis, known for its resistance to macrocyclic lactones.
| Drug | Formulation | Efficacy (% Worm Burden Reduction) vs. JYD-34 Strain | Reference |
| Milbemycin oxime /Spinosad | Oral | 52.2% | [8] |
| Ivermectin/Pyrantel pamoate | Oral | 29.0% | [8] |
| Selamectin | Topical | 28.8% | [8] |
| Imidacloprid/Moxidectin | Topical | 100% | [8] |
Efficacy Against Ivermectin-Resistant Gastrointestinal Nematodes
Direct comparative studies on the efficacy of this compound against ivermectin-resistant gastrointestinal nematodes are limited. However, studies on moxidectin, another member of the milbemycin subgroup, provide valuable insights into the potential efficacy of this class of compounds against ivermectin-resistant strains.
| Parasite | Host | Treatment | Efficacy (% Reduction) | Reference |
| Haemonchus contortus (Ivermectin-Resistant Strain) | Sheep | Moxidectin (0.2 mg/kg) | 99.9% (adult worm burden) | [9] |
| Ivermectin (0.4 mg/kg) | 38.8% (adult worm burden) | [9] | ||
| Levamisole (7.5 mg/kg) | 99.8% (adult worm burden) | [10] | ||
| Albendazole (3.8 mg/kg) | 14.7% (adult worm burden) | [10] | ||
| Teladorsagia circumcincta (Ivermectin-Resistant Isolate) | Sheep | Moxidectin (oral) | Required 31 times higher dose for 95% efficacy compared to susceptible isolate | [11] |
| Ivermectin (oral) | Required 23 times higher dose for 95% efficacy compared to susceptible isolate | [11] |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a standardized in vivo method to assess the efficacy of an anthelmintic.
Methodology:
-
Animal Selection: Select a group of animals with naturally acquired gastrointestinal nematode infections.
-
Pre-treatment Sampling: Collect individual fecal samples from each animal.
-
Treatment: Administer the anthelmintic to be tested to the treatment group. An untreated control group should be maintained.
-
Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.
-
Fecal Egg Counting: Process the fecal samples to determine the number of nematode eggs per gram (EPG) of feces for each animal.
-
Calculation of Efficacy: The percentage reduction in the mean EPG of the treated group compared to the control group is calculated to determine the anthelmintic efficacy.
Fecal Egg Count Reduction Test (FECRT) Workflow.
Larval Development Assay (LDA)
The Larval Development Assay is an in vitro method to determine the concentration of an anthelmintic that inhibits the development of nematode larvae.
Methodology:
-
Egg Recovery: Recover nematode eggs from fecal samples of infected animals.
-
Assay Setup: Dispense a known number of eggs into the wells of a microtiter plate.
-
Drug Addition: Add serial dilutions of the anthelmintic to be tested to the wells. Control wells with no drug are also included.
-
Incubation: Incubate the plates for a period sufficient for the eggs to hatch and develop into third-stage larvae (L3) in the control wells.
-
Larval Assessment: Examine the wells under a microscope and count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae.
-
Data Analysis: Determine the effective concentration (EC50), which is the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage.
Larval Development Assay (LDA) Workflow.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound and the development of resistance involve complex biological pathways.
References
- 1. A method for in vitro determination of the acaricidal effect of ivermectin using Sarcoptes scabiei var. suis as test organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of canine scabies with milbemycin oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 4. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of canine scabies with milbemycin oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 7. Efficacy of afoxolaner plus milbemycin oxime and afoxolaner alone as treatment for sarcoptic mange in naturally infested dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 9. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of some anthelmintics on an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Milbemycin A3 Oxime: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Milbemycin A3 Oxime, this guide offers procedural, step-by-step instructions to ensure safe laboratory practices and environmental protection.
This compound is a potent macrocyclic lactone used in various research and development applications. Due to its hazardous nature and high toxicity to aquatic organisms, proper disposal is not merely a regulatory requirement but a critical aspect of responsible laboratory management.[1][2][3] Adherence to these guidelines will help mitigate risks to personnel and the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS) and have received appropriate training on handling hazardous chemical waste.[4] Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood to avoid inhalation.[5]
**Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
-
Waste Identification and Classification:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
This waste is classified as hazardous due to its toxicity, particularly its high toxicity to aquatic life.[1][2]
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep it separate from incompatible materials, such as strong oxidizing agents.[1]
-
Segregate solid waste from liquid waste.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[6]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvent used. Plastic containers are often preferred for aqueous waste.[7]
-
Never pour this compound solutions down the drain.[4][7][8][9] This is critical to prevent release into the aquatic environment where it can cause significant harm.[2]
-
Do not dispose of this compound waste in regular trash.[9]
-
-
Waste Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Aquatic Hazard")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA must be a secondary containment system to prevent spills from spreading.
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[6]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowable time (check your institution's guidelines, often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Waste Management Data
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, which are applicable to the storage of this compound waste. Specific limits may vary by jurisdiction and institutional policy.
| Parameter | Limit | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic (P-listed) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Storage Time in SAA (partially full) | Up to 12 months | [7] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [7] |
Note: While this compound is not explicitly a "P-listed" waste by the EPA, its high toxicity warrants careful management of accumulated quantities.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. Use appropriate absorbent materials for liquid spills. For solid spills, gently cover to prevent dust generation.[1]
-
Cleanup: Wear appropriate PPE. Use dry cleanup procedures for solids to avoid generating dust.[1] Collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. vumc.org [vumc.org]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. acs.org [acs.org]
- 10. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
